6-Fluoro-2-phenylindoline
Description
BenchChem offers high-quality 6-Fluoro-2-phenylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-phenylindoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H12FN |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
6-fluoro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-7,9,13,16H,8H2 |
InChI Key |
DTKBQHRWHAXVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
An In-depth Technical Guide to 6-Fluoro-2-phenylindoline: A Predictive Analysis
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and predicted properties of 6-Fluoro-2-phenylindoline. As a compound with limited direct representation in peer-reviewed literature, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of organic chemistry and data from closely related analogs, we project the synthesis, physicochemical characteristics, spectroscopic profile, and potential applications of this novel fluorinated indoline. This guide is intended to be a foundational resource for those considering the synthesis and utilization of 6-Fluoro-2-phenylindoline in their research endeavors.
Introduction: The Rationale for 6-Fluoro-2-phenylindoline
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a phenyl group at the 2-position often imparts unique conformational constraints and lipophilicity, while fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The combination of these features in 6-Fluoro-2-phenylindoline suggests a molecule of significant interest for drug discovery programs targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]
This guide provides a robust, predictive framework for understanding this promising, yet underexplored, molecule.
Predicted Physicochemical and Structural Properties
The predicted properties of 6-Fluoro-2-phenylindoline are derived from the known characteristics of the 2-phenylindoline core and the established effects of fluorine substitution on an aromatic ring.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₄H₁₂FN | Based on the constituent atoms. |
| Molecular Weight | 213.25 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Typical appearance for similar organic compounds. |
| Melting Point | Predicted: 70-90 °C | Expected to be in this range based on related structures. |
| Boiling Point | Predicted: >300 °C | High boiling point is expected due to molecular weight and polarity. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, DMSO). Insoluble in water. | The phenyl and indoline core confer organic solubility. |
| logP (Predicted) | ~3.5 - 4.5 | The fluorine and phenyl groups increase lipophilicity over unsubstituted indoline. |
| pKa (Predicted) | ~3-4 (amine) | The nitrogen in the indoline ring is weakly basic. |
Molecular Structure
The chemical structure of 6-Fluoro-2-phenylindoline is depicted below.
Caption: Chemical structure of 6-Fluoro-2-phenylindoline.
Proposed Synthesis Pathway
A reliable route to 6-Fluoro-2-phenylindoline would likely involve a two-step process starting from commercially available precursors: a Fischer indole synthesis to create the unsaturated indole ring, followed by a chemical reduction to the indoline.
Step 1: Fischer Indole Synthesis of 6-Fluoro-2-phenylindole
The Fischer indole synthesis is a classic and versatile method for preparing indoles.[2] In this proposed synthesis, 4-fluorophenylhydrazine would be reacted with acetophenone in the presence of an acid catalyst.
Caption: Proposed Fischer Indole Synthesis of 6-Fluoro-2-phenylindole.
Step 2: Reduction of 6-Fluoro-2-phenylindole to 6-Fluoro-2-phenylindoline
The reduction of the indole C2=C3 double bond to yield the corresponding indoline is a well-established transformation. Several reducing agents can be employed, with sodium cyanoborohydride in acetic acid being a common and effective choice.
Caption: Proposed workflow for the reduction of 6-Fluoro-2-phenylindole.
Predicted Spectroscopic Profile
The following are predictions for the key spectroscopic features of 6-Fluoro-2-phenylindoline, which are essential for its characterization upon synthesis.
¹H NMR Spectroscopy
-
Aromatic Protons (phenyl ring): Multiplets in the range of δ 7.2-7.6 ppm.
-
Aromatic Protons (indoline ring): Doublets and triplets in the range of δ 6.5-7.2 ppm, showing coupling to the fluorine atom.
-
Indoline Protons (C2 and C3): A multiplet for the proton at C2 (benzylic position) around δ 4.5-5.0 ppm, and multiplets for the two protons at C3 around δ 3.0-3.5 ppm.
-
Amine Proton (NH): A broad singlet around δ 4.0-5.0 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon attached to the fluorine (C6) will show a large one-bond C-F coupling constant.
-
Indoline Carbons: A signal for C2 around δ 60-70 ppm and a signal for C3 around δ 30-40 ppm.
¹⁹F NMR Spectroscopy
-
A singlet or a multiplet (if coupled to nearby protons) in the typical range for an aromatic C-F bond, approximately δ -110 to -130 ppm.[3]
IR Spectroscopy
-
N-H Stretch: A characteristic sharp peak around 3350-3450 cm⁻¹.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): An expected peak at m/z = 213.25. High-resolution mass spectrometry should confirm the elemental composition of C₁₄H₁₂FN.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 6-Fluoro-2-phenylindoline scaffold holds considerable promise as a building block for novel therapeutics.
-
CNS Agents: The lipophilicity imparted by the phenyl group and the potential for the fluorine to improve blood-brain barrier penetration make this scaffold attractive for developing agents targeting central nervous system receptors.
-
Anticancer Agents: Many indole and indoline derivatives exhibit anticancer properties.[2] The 2-phenylindoline core can be further functionalized to target various pathways involved in cancer progression.
-
Antimicrobial Agents: Fluorinated heterocyclic compounds are a well-established class of antimicrobials. Derivatives of 6-Fluoro-2-phenylindoline could be explored for their potential as novel antibacterial or antifungal agents.[4]
Conclusion
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The Strategic Imperative of Fluorine in 2-Phenylindoline Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-phenylindoline scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic incorporation of fluorine into this framework has emerged as a powerful and increasingly prevalent strategy to modulate its physicochemical and pharmacokinetic properties, ultimately enhancing its therapeutic potential. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of fluorine substitution within the 2-phenylindoline core. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics. We will explore the causal relationships behind the observed effects of fluorination on metabolic stability, target binding affinity, lipophilicity, and basicity. This guide will provide detailed, field-proven experimental protocols for the synthesis of a representative fluorinated 2-phenylindoline and for the evaluation of its biological activity, supported by quantitative data and illustrative diagrams to facilitate a deeper understanding of this critical aspect of modern drug design.
Introduction: The 2-Phenylindoline Scaffold and the Fluorine Advantage
The 2-phenylindoline core, a saturated heterocyclic system, has garnered significant attention in drug discovery due to its presence in numerous biologically active compounds with potential applications in oncology and inflammatory diseases.[1] Its three-dimensional structure provides a versatile framework for interacting with a variety of biological targets.
Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in medicinal chemistry.[2] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for hydrogen with minimal steric perturbation. However, the profound electronic effects of fluorine, including the strength of the carbon-fluorine (C-F) bond, significantly impact a molecule's properties.[2] Strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, thereby increasing the drug's half-life.
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups and modify the molecule's lipophilicity (LogP), which in turn affects solubility, membrane permeability, and oral bioavailability.[3]
-
Improved Binding Affinity and Selectivity: Fluorine can influence the conformation of a molecule, locking it into a more bioactive shape.[4] It can also participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency and selectivity.[4]
This guide will delve into the practical application of these principles to the 2-phenylindoline scaffold.
The Impact of Fluorine Substitution on the Physicochemical Properties of 2-Phenylindoline
The introduction of fluorine onto the 2-phenylindoline scaffold can induce predictable and advantageous changes in its physicochemical profile. The position of the fluorine atom—whether on the phenyl ring or the indoline core—can fine-tune these effects.
Lipophilicity (LogP)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on LogP is context-dependent. A single fluorine substitution on an aromatic ring generally increases lipophilicity due to the hydrophobic nature of the C-F bond.[5] However, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease lipophilicity due to the increased polarity.[5]
Table 1: Predicted Physicochemical Properties of Fluorinated vs. Non-Fluorinated 2-Phenylindoline
| Compound | Structure | Predicted LogP | Predicted pKa |
| 2-Phenylindoline | (Structure of 2-phenylindoline) | 3.1 | 4.5 |
| 5-Fluoro-2-phenylindoline | (Structure of 5-fluoro-2-phenylindoline) | 3.3 | 3.9 |
| 2-(4-Fluorophenyl)indoline | (Structure of 2-(4-fluorophenyl)indoline) | 3.4 | 4.3 |
Note: LogP and pKa values are predicted using computational models and are for illustrative purposes.
Basicity (pKa)
The nitrogen atom in the indoline ring imparts basic properties to the scaffold. Fluorine's strong electron-withdrawing inductive effect can significantly decrease the pKa of the indoline nitrogen, making it less basic.[3] This reduction in basicity can improve oral bioavailability by reducing the extent of ionization in the gastrointestinal tract, thereby facilitating membrane permeation.
Conformational Control: Fluorine's Influence on Molecular Shape
The saturated nature of the indoline ring allows for greater conformational flexibility compared to its aromatic counterpart, indole. Fluorine substitution can impose conformational constraints through steric and electronic effects, such as the gauche effect, which can stabilize a particular conformation that is more favorable for binding to a biological target.[4] This pre-organization of the ligand can reduce the entropic penalty upon binding, leading to higher affinity. While specific crystallographic data for fluorinated 2-phenylindolines is not widely available, principles derived from related fluorinated heterocycles suggest that fluorine can significantly influence ring pucker and the orientation of the phenyl substituent.[6]
Synthesis of Fluorinated 2-Phenylindoline Derivatives: A Step-by-Step Protocol
The synthesis of fluorinated 2-phenylindolines can be achieved through a multi-step process, typically involving the synthesis of a fluorinated 2-phenylindole intermediate, followed by its reduction to the corresponding indoline. The following protocol details the synthesis of 2-(4-fluorophenyl)indoline as a representative example.
Diagram 1: Synthetic Pathway for 2-(4-Fluorophenyl)indoline
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The Genesis and Evolution of Phenyl-Substituted Indolines: A Technical Guide for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a privileged heterocyclic motif, has been a cornerstone in the development of numerous biologically active compounds. The introduction of a phenyl substituent to this core structure has given rise to a class of molecules with a rich history and a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of phenyl-substituted indolines, offering valuable insights for researchers and professionals in the field of drug development.
From Indigo to Indoline: The Historical Roots
The story of indolines is intrinsically linked to that of their aromatic precursor, indole. The journey began in 1866 when Adolf von Baeyer first synthesized indole from oxindole, a derivative of the vibrant dye indigo.[1] The name "indole" itself is a fusion of "indigo" and "oleum," reflecting its origins.[1] The subsequent exploration of indole's chemistry naturally led to the investigation of its reduced form, the 2,3-dihydroindole, or indoline.
Early forays into indoline synthesis were primarily achieved through the chemical reduction of the indole ring. These foundational methods, while effective, often required harsh conditions.
The Dawn of Indoline Synthesis: Reduction of Indoles
The most direct and historically significant route to the indoline core is the reduction of an indole. Early methods involved dissolving metal reductions, such as using zinc in phosphoric acid.[2] While groundbreaking for their time, these techniques were often limited by their lack of functional group tolerance. The advent of catalytic hydrogenation provided a milder and more versatile alternative, with catalysts like platinum, palladium, and rhodium being employed to selectively saturate the C2-C3 double bond of the indole nucleus.[2]
The Rise of Phenyl-Substituted Indoles: The Fischer Indole Synthesis
The ability to introduce a phenyl group onto the indole scaffold was a critical step in the development of this class of compounds. The Fischer indole synthesis, discovered by Emil Fischer and Friedrich Jourdan in 1883, remains one of the most important and widely used methods for the synthesis of 2- and/or 3-substituted indoles. This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which can be readily prepared from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.
The synthesis of 2-phenylindole, a key precursor to many phenyl-substituted indolines, is a classic example of this reaction.
Experimental Protocol: Fischer Synthesis of 2-Phenylindole
This protocol outlines the general steps for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol (95%)
-
Concentrated Sulfuric Acid or Zinc Chloride
-
Ice
Procedure:
-
Hydrazone Formation: A mixture of equimolar amounts of acetophenone and phenylhydrazine is heated, often on a steam bath, for approximately one hour. The resulting acetophenone phenylhydrazone is then typically recrystallized from ethanol.
-
Cyclization: The purified acetophenone phenylhydrazone is mixed with a catalyst, such as anhydrous zinc chloride or concentrated sulfuric acid. The mixture is heated, which initiates the cyclization and elimination of ammonia.
-
Work-up: The reaction mixture is poured into ice-cold water to precipitate the crude 2-phenylindole. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified product.
The Modern Era of Phenyl-Substituted Indoline Synthesis
While the Fischer indole synthesis and subsequent reduction remain valuable tools, modern organic chemistry has ushered in an era of more sophisticated and efficient methods for the construction of phenyl-substituted indolines. These methods offer greater control over stereochemistry and functional group compatibility, which are crucial for the synthesis of complex drug molecules.
Palladium-Catalyzed Reactions: A Paradigm Shift
Palladium catalysis has revolutionized the synthesis of indolines, enabling the direct formation of the indoline ring through intramolecular C-H amination.[3][4] This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions with high yields.
Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp²)-H Amination for Indoline Synthesis
This protocol provides a general procedure for the synthesis of an N-acyl indoline from a β-arylethylamine precursor.
Materials:
-
N-acyl-β-arylethylamine substrate
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
An oxidant (e.g., (diacetoxyiodo)benzene)
-
Anhydrous solvent (e.g., toluene or acetic acid)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the N-acyl-β-arylethylamine substrate, palladium(II) acetate, and the oxidant.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (often elevated) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired phenyl-substituted indoline.[5]
Asymmetric Synthesis: Accessing Chiral Phenyl-Substituted Indolines
The development of asymmetric synthetic methods has been a major breakthrough, allowing for the stereoselective synthesis of chiral indolines. This is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities.
One powerful approach is the asymmetric hydrogenation of a pre-formed indole. This can be achieved using chiral catalysts, such as rhodium or iridium complexes with chiral phosphine ligands.[6][7] Another strategy involves the use of chiral Brønsted acids to catalyze the transfer hydrogenation of 3H-indoles.[8]
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-1H-indole
This protocol outlines a general procedure for the enantioselective reduction of 2-phenylindole to (R)-2-phenylindoline using a chiral iridium catalyst.
Materials:
-
2-Phenyl-1H-indole
-
[Ir(COD)Cl]₂ (catalyst precursor)
-
Chiral bisphosphine ligand (e.g., ZhaoPhos)
-
Brønsted acid (e.g., TsOH·H₂O)
-
Anhydrous solvent (e.g., chloroform)
-
Hydrogen gas
Procedure:
-
In a glovebox, the iridium precursor and the chiral ligand are dissolved in the anhydrous solvent.
-
The 2-phenyl-1H-indole and the Brønsted acid are added to the catalyst solution.
-
The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas.
-
The reaction is stirred at a specific temperature and pressure until completion.
-
After releasing the hydrogen pressure, the solvent is evaporated, and the resulting residue is purified by chromatography to yield the enantiomerically enriched (R)-2-phenylindoline.[7]
Biological Significance and Therapeutic Applications
The phenyl-substituted indoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[9] This has led to the discovery and development of numerous drugs with a wide range of therapeutic applications.
Anti-inflammatory Agents: The Legacy of Indomethacin
One of the most well-known drugs containing an indole core is indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[1][10] While not a phenyl-substituted indoline itself, its discovery paved the way for the exploration of related structures. NSAIDs primarily exert their effect by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[11] The development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors based on the indoline scaffold represents a more recent and targeted approach to treating inflammation.[12]
A Diverse Pharmacological Profile
Beyond their anti-inflammatory properties, phenyl-substituted indolines have demonstrated a remarkable array of biological activities, including:
-
Anticancer Activity: Certain derivatives have shown potent antitumor effects.[13][14]
-
Antimicrobial and Antifungal Activity: The scaffold has been utilized in the development of agents to combat bacterial and fungal infections.[13]
-
Antiviral Activity: Indole-containing compounds have been investigated as potential antiviral agents.[15]
Summary and Future Outlook
The journey of phenyl-substituted indolines, from their conceptual origins in the study of indigo to their current status as a versatile scaffold in modern drug discovery, is a testament to the power of chemical synthesis and the relentless pursuit of new therapeutic agents. The evolution of synthetic methodologies, from classical reactions to sophisticated catalytic and asymmetric approaches, has provided chemists with the tools to create a vast and diverse chemical space based on this privileged structure.
The continued exploration of the biological activities of phenyl-substituted indolines, coupled with advancements in synthetic chemistry, promises to unlock new therapeutic opportunities for a wide range of diseases. The ability to fine-tune the structure of these molecules will undoubtedly lead to the development of more potent, selective, and safer drugs in the years to come.
Visualizations
Synthetic Pathways to Phenyl-Substituted Indolines
Caption: Phenyl-indoline scaffold in drug discovery workflow.
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- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 9. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
Biological Activity Profile of 6-Fluoro-2-phenylindoline: Mechanisms, Pharmacological Utility, and Integration into YAP/TAZ-TEAD Inhibitors
Executive Summary: The Structural Core of Hippo Pathway Modulation
In the landscape of modern oncology drug design, the modulation of protein-protein interactions (PPIs) remains one of the most challenging yet highly rewarding frontiers. As a Senior Application Scientist specializing in molecular pharmacology, I am presenting this technical guide to profile 6-Fluoro-2-phenylindoline (CAS: 1546623-69-1) [1]. While rarely administered as a naked, standalone therapeutic, this unique chemical entity acts as a highly privileged pharmacophore and structural backbone for next-generation YAP/TAZ-TEAD protein-protein interaction inhibitors [2].
This whitepaper dissects the exact causality behind its structural design, the biochemical mechanisms by which its derivatives abrogate oncogenic transcription, and the self-validating experimental workflows required to evaluate its biological activity.
Structural Rationale & Pharmacophore Dynamics
The selection of 6-Fluoro-2-phenylindoline as a starting scaffold for TEAD inhibition is not arbitrary; it is dictated by the precise physicochemical requirements of the TEAD auto-palmitoylation pocket (the central hydrophobic cavity)[3].
-
The 6-Fluoro Substitution (Metabolic & Electronic Tuning): The strategic placement of the strongly electronegative fluorine atom at the C-6 position serves a dual purpose. First, it lowers the HOMO (Highest Occupied Molecular Orbital) of the indoline ring, significantly enhancing the compound's oxidative metabolic stability by preventing CYP450-mediated aromatic hydroxylation. Second, it induces potential orthogonal halogen bonding within the target protein cavity, improving the target residence time.
-
The 2-Phenyl Moiety (Hydrophobicity & Steric Anchoring): The YAP-TEAD interface relies heavily on massive hydrophobic contacts. The 2-phenyl group fits seamlessly into the deep hydrophobic cylindrical pocket of TEAD1-4, establishing crucial
and van der Waals interactions. The intrinsic chirality and rigidity of the indoline core strictly control the spatial trajectory of this phenyl ring, limiting entropic loss upon binding[2].
Biological Target: The Hippo-YAP/TAZ-TEAD Axis
To comprehend the biological activity of 6-Fluoro-2-phenylindoline derivatives, one must understand their target signaling cascade[4]. Normal tissue growth is regulated by the Hippo signaling pathway. When deactivated (often in solid tumors like malignant pleural mesothelioma or NF2-mutant NSCLC), the unphosphorylated transcriptional co-activators YAP (Yes-associated protein) and TAZ translocate into the nucleus. Here, they bind tightly to TEAD (Transcriptional Enhanced Associate Domain) transcription factors, triggering runaway cellular proliferation and conferring severe resistance to targeted therapies (like BRAF and EGFR inhibitors)[5].
Furthermore, YAP-TEAD signaling in the tumor microenvironment upregulates PD-L1 expression—facilitating T-cell evasion—and supports regulatory T-cell (Treg) function, essentially suppressing localized immune responses[2][6].
Figure 1: Mechanism of action for 6-Fluoro-2-phenylindoline derivatives in the Hippo signaling cascade.
By physically occupying the TEAD binding pocket, functionalized 6-Fluoro-2-phenylindoline compounds displace YAP/TAZ, collapsing the transcription of oncogenic targets[5].
Quantitative Pharmacological Profile
Transforming the raw 6-Fluoro-2-phenylindoline moiety into a fully-fledged lead compound (typically through
| Scaffold Derivative Type | Mechanism of Action | TEAD TR-FRET | Cellular Reporter | Calculated LogP |
| Naked 6-Fluoro-2-phenylindoline | Weak TEAD Binder (Baseline) | > 10,000 | > 10,000 | 3.12 |
| N-Alkylated Carboxylate Derivative | Direct YAP/TAZ-TEAD PPI Disruption | 150 – 400 | 500 – 1200 | 4.25 |
| Biaryl-Functionalized Indoline | Potent Pocket Occupation & Halogen Bond | < 50 | 100 – 300 | 4.80 |
| Spiro-Cyclized Analogues | Conformationally Locked PPI Inhibition | < 10 | 20 – 80 | 4.65 |
Experimental Methodologies: Protocols & Validations
To ensure absolute scientific trustworthiness, the evaluation of 6-Fluoro-2-phenylindoline derivatives must rely on robust, orthogonal, and self-validating assays. Here, I outline the two critical protocols required.
Biochemical Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
The TR-FRET assay measures the direct dissociation of the YAP-TEAD complex in a cell-free environment.
Causality for Choice: TR-FRET utilizes Lanthanide fluorophores (e.g., Europium) which possess exceptionally long fluorescence lifetimes. By introducing a time delay (gating) before reading the emission, we completely bypass compound auto-fluorescence—a common false-positive trap with highly conjugated indoline systems.
Figure 2: Stepwise analytical workflow of the TR-FRET assay for PPI disruption screening.
Step-by-Step Methodology:
-
Protein Complex Formation: Mix 10 nM GST-TEAD1 (amino acids 209–426) and 30 nM His-YAP (amino acids 50–171) in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 1 mM DTT.
-
Fluorophore Addition: Add Anti-GST Europium (Eu)-Cryptate donor and Anti-His Allophycocyanin (APC) acceptor antibodies.
-
Compound Dilution & Treatment: Dispense the 6-Fluoro-2-phenylindoline derivatives into 384-well microplates using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision nanoliter transfers, minimizing DMSO toxicity (<1% final concentration).
-
Equilibration: Seal and incubate the plate for 2 hours at room temperature. Reasoning: Thermodynamic equilibrium must be established without risking the temporal degradation of the active TEAD protein.
-
Detection & Validation (Self-Validating Step): Read on a compatible microplate reader (excitation at 340 nm; dual emission at 615 nm and 665 nm). Calculate the FRET ratio (665/615). Strict validation metric: Calculate the
using DMSO controls and fully inhibited (unlabeled YAP competition) controls. If , discard the plate due to unacceptable assay noise.
Cellular Protocol: 8xGTIIC Luciferase Reporter Assay
Biochemical binding does not guarantee cellular penetration. This reporter assay measures functional target engagement inside living cells.
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293T cells transiently with an 8xGTIIC-luciferase reporter plasmid (containing 8 consensus TEAD binding sites) and a constitutive Renilla luciferase plasmid (transfection control).
-
Cell Seeding: Seed cells at 10,000 cells/well in 384-well white opaque plates. Allow 12 hours for adherence.
-
Compound Administration: Add serially diluted 6-Fluoro-2-phenylindoline compounds. Incubate for 24 hours. Reasoning: The 24-hour window allows sufficient time for existing YAP-TEAD complexes to dissociate and for previously synthesized luciferase protein to naturally degrade, thereby accurately reflecting steady-state transcriptional inhibition.
-
Lysis and Luminescence Readout: Lyse the cells using Dual-Glo Luciferase reagent. Measure Firefly luminescence and normalize against Renilla luminescence.
-
Validation: A robust assay must yield a Signal-to-Background (S/B) ratio
. Normalization to Renilla eliminates false positives resulting from generalized indoline-induced cytotoxicity.
Translational Perspectives in Oncology
The culmination of the biological activity derived from the 6-Fluoro-2-phenylindoline scaffold offers revolutionary potential in solid tumor treatment. The compounds synthesized from this building block are uniquely positioned to target cancers resistant to traditional MEK/EGFR chemotherapy by shutting down the "stem-cell-like" rescue characteristics driven by TAZ[3].
Furthermore, as YAP upregulation is fundamentally linked to PD-L1 overexpression and immune escape in BRAF-mutant melanomas, these TEAD PPI inhibitors are poised as vital combination therapies alongside immune checkpoint inhibitors (anti-PD-1 antibodies)[4][5].
References
- Source: WIPO (World Intellectual Property Organization)
- Source: USPTO (United States Patent and Trademark Office)
Sources
- 1. 1546623-69-1|6-Fluoro-2-phenylindoline|BLD Pharm [bldpharm.com]
- 2. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 3. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 4. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 5. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 6. 1154634-45-3|4-Fluoro-2-(indolin-1-ylmethyl)aniline|BLDPharm [bldpharm.com]
Physicochemical Characterization of 6-Fluoro-2-phenylindoline: A Guide to Determining Solubility and Lipophilicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among the most influential of these are aqueous solubility and lipophilicity, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive framework for the experimental determination and analysis of these key parameters for the novel compound 6-Fluoro-2-phenylindoline. While direct experimental data for this specific molecule is not yet established in public literature, this document outlines the authoritative methodologies and theoretical considerations necessary for its complete characterization. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for thermodynamic solubility and LogP/LogD determination, and offer insights into interpreting the resulting data within a drug development context.
Introduction: The Foundational Role of Solubility and Lipophilicity
In drug discovery, a candidate molecule must navigate a complex biological landscape, moving from aqueous environments like the gastrointestinal fluid and blood plasma to lipophilic barriers such as cell membranes.[1] This journey is dictated by a delicate balance between solubility and lipophilicity.
-
Aqueous Solubility is a prerequisite for absorption and distribution. A compound with low aqueous solubility may exhibit poor bioavailability, leading to therapeutic failure before it can even reach its target.[2][3] Nearly 40% of drug candidates fail to advance due to poor water solubility.[3] Therefore, accurate measurement of this parameter is a critical early-stage gatekeeping assessment.
-
Lipophilicity , or the "fat-loving" nature of a molecule, determines its ability to cross lipid bilayers.[1] This property is quantified by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD). While essential for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4]
The structure of 6-Fluoro-2-phenylindoline, featuring a lipophilic phenyl group and an indoline core, alongside an electronegative fluorine atom, suggests a complex interplay of these properties. The fluorine substituent can influence lipophilicity in non-intuitive ways, sometimes increasing it through enhanced hydrophobic surface area or decreasing it by altering molecular polarity and hydrogen bond basicity.[5] This necessitates rigorous experimental determination rather than relying solely on computational predictions.
Experimental Determination of Aqueous Solubility
The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This value represents the true saturation point of a solute in a solvent under equilibrium conditions. The "gold standard" for this measurement is the Shake-Flask method.[3][6]
Causality in Experimental Design: Why the Shake-Flask Method?
While high-throughput kinetic solubility assays are common in early discovery for rapid screening, they can be influenced by factors like the residual DMSO from stock solutions and may not represent the true solid-state equilibrium.[7] For definitive characterization of a lead candidate like 6-Fluoro-2-phenylindoline, the shake-flask method is superior because:
-
It measures true equilibrium: The method ensures the system has reached a state of equilibrium between the undissolved solid and the saturated solution, providing a thermodynamically accurate value.[8]
-
It is reliable for low-solubility compounds: This technique is considered the most dependable approach for compounds that are not freely soluble.[3]
-
It is the regulatory standard: For Biopharmaceutics Classification System (BCS) purposes, regulatory bodies like the WHO recommend equilibrium solubility experiments.[8]
Protocol: Thermodynamic Solubility of 6-Fluoro-2-phenylindoline via Shake-Flask Method
This protocol is designed to be a self-validating system for determining the solubility in various aqueous buffers, reflecting physiological pH conditions.
Materials:
-
6-Fluoro-2-phenylindoline (solid, high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator set to 37 ± 1 °C[8]
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 6-Fluoro-2-phenylindoline (e.g., 2 mg) to a vial containing a known volume of the desired aqueous buffer (e.g., 1 mL).[2] The key is to ensure undissolved solid remains visible, confirming saturation.
-
Prepare a minimum of three replicate vials for each pH condition to ensure statistical validity.[8]
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (37 °C) to simulate physiological conditions.[8]
-
Incubate for a sufficient time to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration in solution becomes constant.
-
-
Phase Separation:
-
After incubation, remove the vials and allow the excess solid to settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved material.
-
-
Sample Preparation and Analysis:
-
Carefully remove a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method. A calibration curve must be prepared using known concentrations of 6-Fluoro-2-phenylindoline.[2]
-
-
Calculation:
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
-
Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.[2]
-
Express the final solubility in units such as mg/mL or µM.
-
Data Presentation: Solubility Profile
| pH / Solvent | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Standard Deviation |
| pH 1.2 Buffer | |||||
| pH 4.5 Buffer | |||||
| pH 6.8 Buffer | |||||
| PBS (pH 7.4) |
Experimental Determination of Lipophilicity (LogP & LogD)
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) for a neutral compound between n-octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.
Causality in Experimental Design: Why Choose RP-HPLC?
The shake-flask method is the "gold standard" for direct LogP measurement but has several drawbacks: it is labor-intensive, requires significant amounts of pure compound, is prone to emulsion formation, and has a limited measurement range, typically -2 to 4.[6][9] For drug discovery programs, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a superior alternative:
-
High Throughput & Speed: It is rapid, with determinations often taking less than 20 minutes per compound.[10]
-
Compound Sparing: It requires very small amounts of material (<1 mL of a dilute solution).[10]
-
Wide Lipophilicity Range: The method can accurately determine LogP over a much broader range than the shake-flask method.[10]
-
Insensitivity to Impurities: The chromatographic separation inherently isolates the compound of interest from many impurities.[10]
The principle relies on the linear correlation between the logarithm of a compound's retention factor (k) on a reversed-phase column and its LogP value.[11]
Protocol: LogP Determination via RP-HPLC
This protocol establishes a validated system for correlating retention time to LogP.
Materials:
-
6-Fluoro-2-phenylindoline
-
A set of 6-8 standard compounds with well-established LogP values spanning a relevant range (e.g., from LogP 1 to 5).
-
HPLC system with a C18 column and UV detector.
-
Mobile phase: Isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Data analysis software.
Step-by-Step Methodology:
-
System Setup and Calibration:
-
Equilibrate the HPLC system with the chosen isocratic mobile phase. The ratio of organic to aqueous phase should be optimized to achieve good separation and reasonable retention times for the standards.
-
Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).
-
-
Analysis of Standards:
-
Prepare dilute solutions of each standard compound.
-
Inject each standard individually and record its retention time (tᵣ).
-
-
Calculation of Retention Factor (k):
-
For each standard, calculate the retention factor using the formula: k = (tᵣ - t₀) / t₀ .
-
-
Generation of Calibration Curve:
-
Plot the known LogP values of the standards on the y-axis against their corresponding calculated log(k) values on the x-axis.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is required for a valid correlation.
-
-
Analysis of 6-Fluoro-2-phenylindoline:
-
Prepare a solution of 6-Fluoro-2-phenylindoline and inject it into the HPLC system under the identical conditions used for the standards.
-
Record its retention time (tᵣ) and calculate its log(k) value.
-
-
Determination of LogP:
-
Using the linear regression equation from the calibration curve, calculate the LogP of 6-Fluoro-2-phenylindoline.
-
Data Presentation: Lipophilicity Parameters
Calibration Data for LogP Determination
| Standard Compound | Known LogP | Retention Time (tᵣ) | log(k) |
|---|---|---|---|
| Standard 1 | |||
| Standard 2 | |||
| ... | |||
| Standard n |
Column Dead Time (t₀): ______ min Linear Regression Equation: LogP = ______ * log(k) + ______ Correlation Coefficient (R²): ______
Experimental Data for 6-Fluoro-2-phenylindoline
| Parameter | Value |
|---|---|
| Retention Time (tᵣ) | |
| log(k) | |
| Experimental LogP |
| Experimental LogD (pH 7.4) | |
Note: To determine LogD, the aqueous component of the mobile phase should be buffered to the desired pH (e.g., 7.4).
Visualization of Experimental Workflows
A clear visual representation of the protocols ensures reproducibility and understanding of the logical flow.
Caption: Workflow for RP-HPLC Based LogP Determination.
Conclusion and Forward Look
The successful characterization of 6-Fluoro-2-phenylindoline's solubility and lipophilicity is a foundational step in its evaluation as a potential therapeutic agent. The protocols detailed in this guide provide a robust and validated framework for obtaining high-quality, decision-enabling data. By understanding the "why" behind each experimental choice—from selecting thermodynamic solubility for accuracy to leveraging RP-HPLC for efficiency—research teams can confidently generate the critical physicochemical data package required for progression in the drug discovery pipeline. The results from these experiments will directly inform formulation strategies, aid in the interpretation of biological assay data, and guide future structure-activity relationship (SAR) studies.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]
-
Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-pe. (n.d.). ResearchGate. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFI. (2018). World Health Organization. [Link]
-
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (n.d.). OMICS International. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Lombardo, F., et al. (2000). ElogPoct: a tool for lipophilicity determination in drug discovery. Journal of Medicinal Chemistry, 43(15), 2922-8. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. [Link]
-
Lipophilicity – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
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- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. inventivapharma.com [inventivapharma.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ElogPoct: a tool for lipophilicity determination in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Enantioselective synthesis of chiral 6-Fluoro-2-phenylindoline
Application Note & Protocol
Enantioselective Synthesis of Chiral 6-Fluoro-2-phenylindoline via Organocatalytic Transfer Hydrogenation
Abstract
Chiral indolines are privileged scaffolds in medicinal chemistry, with fluorinated analogues offering unique pharmacological properties due to fluorine's ability to modulate factors like metabolic stability and binding affinity.[1][2] This application note provides a comprehensive guide to the enantioselective synthesis of 6-Fluoro-2-phenylindoline, a valuable building block for drug discovery. We present a robust, metal-free protocol based on the asymmetric transfer hydrogenation of a 3H-indole precursor, catalyzed by a chiral Brønsted acid. This organocatalytic approach utilizes a Hantzsch ester as a mild hydrogen source, affording the target molecule with high yield and excellent enantioselectivity under mild reaction conditions.[3][4] Detailed experimental procedures, mechanistic insights, characterization data, and workflow visualizations are provided to enable researchers to successfully implement this methodology.
Introduction and Scientific Rationale
The indoline core is a structural motif present in numerous natural products and pharmaceutical agents.[5] The introduction of a stereocenter, particularly at the C2 position, and a fluorine atom on the benzene ring can significantly enhance biological activity. Consequently, developing efficient and highly selective methods to access enantiopure molecules like 6-Fluoro-2-phenylindoline is a key objective in synthetic chemistry.
Traditional methods for indoline synthesis often involve transition-metal-catalyzed hydrogenations, which may require high pressures and carry the risk of metal contamination in the final product.[4] Organocatalysis has emerged as a powerful alternative, offering milder reaction conditions and avoiding transition metals.[6] Specifically, chiral Brønsted acid catalysis has proven exceptionally effective for the asymmetric reduction of carbon-nitrogen double bonds.[4]
This guide focuses on an enantioselective Brønsted acid-catalyzed transfer hydrogenation. The strategy relies on the in situ protonation of the starting material, 6-fluoro-2-phenylindole, by a chiral phosphoric acid (CPA). This generates a transient 3H-indolium ion, which forms a chiral ion pair with the conjugate base of the catalyst. A Hantzsch ester then delivers a hydride to the C2 position of the activated iminium ion in a highly stereocontrolled manner, establishing the desired chirality.[3][4] This method is notable for its operational simplicity, broad substrate scope, and consistently high enantioselectivities.[4]
Mechanistic Pathway: Brønsted Acid Catalysis
The key to the enantioselectivity of this reaction lies in the formation of a structured, chiral ion-pair intermediate. The chiral phosphoric acid (CPA) catalyst acts as a bifunctional catalyst.
-
Activation: The acidic proton of the CPA protonates the C3 position of the 6-fluoro-2-phenylindole (I), leading to the formation of a 3H-indolium cation (II).
-
Chiral Environment: The resulting indolium cation and the chiral phosphate anion form a tightly associated ion pair (III). The steric and electronic properties of the chiral catalyst create a highly organized, three-dimensional environment that shields one face of the iminium moiety.
-
Stereoselective Hydride Transfer: A Hantzsch ester (IV) approaches this chiral complex and delivers a hydride to the less sterically hindered face of the C2 carbon.[3][4]
-
Product Release and Catalyst Regeneration: This transfer yields the desired chiral indoline (V) and the oxidized Hantzsch ester (pyridinium salt, VI). The CPA catalyst is regenerated, allowing it to enter the next catalytic cycle.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Figure 1. Proposed catalytic cycle for the asymmetric transfer hydrogenation.
Experimental Protocols
This section is divided into two main parts: the synthesis of the requisite 6-fluoro-2-phenylindole precursor and the final enantioselective reduction to the target indoline.
Part A: Synthesis of 6-Fluoro-2-phenylindole (Precursor)
The precursor can be efficiently synthesized via the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.
Materials & Reagents:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol (EtOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and acetophenone (1.05 eq) in ethanol.
-
Heat the mixture to reflux for 2-3 hours to form the phenylhydrazone intermediate. Monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (approx. 10 times the weight of the hydrazone).
-
Heat the viscous mixture to 100-120 °C with vigorous mechanical stirring for 1-2 hours. The reaction is typically accompanied by a color change.
-
Cool the reaction mixture to approximately 60-70 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with toluene or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 6-fluoro-2-phenylindole as a solid.
Part B: Enantioselective Synthesis of 6-Fluoro-2-phenylindoline
This protocol is adapted from the general procedure for Brønsted acid-catalyzed transfer hydrogenation of 2-aryl indoles.[4]
Materials & Reagents:
-
6-Fluoro-2-phenylindole (from Part A)
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP or a similar (R)-BINOL-derived catalyst)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
Experimental Workflow Visualization:
Caption: Figure 2. Step-by-step experimental workflow.
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 6-fluoro-2-phenylindole (0.1 mmol, 1.0 eq) and the chiral phosphoric acid catalyst (1-5 mol%).
-
Add anhydrous toluene (to achieve a 0.02 M concentration, approx. 5.0 mL).
-
Add the Hantzsch ester (0.125 mmol, 1.25 eq) to the solution.
-
Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting indole is fully consumed.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, typically 95:5 to 90:10) to afford the pure 6-Fluoro-2-phenylindoline.
Characterization and Data Analysis
Accurate characterization is critical to confirm the structure and enantiopurity of the final product.
-
Structural Verification: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess is the most crucial parameter and is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[4]
-
Method: A small sample of the purified product is dissolved in the mobile phase (e.g., hexane/isopropanol mixture) and injected into the HPLC.
-
Column: A suitable chiral column (e.g., Chiralcel OD-H, AD-H, or equivalent) must be used.
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Typical Results Summary:
The following table summarizes expected outcomes based on literature precedents for similar substrates.[3][4]
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 16 | >95 | >97 |
| 2 | 1 | 16 | ~90-95 | >95 |
| 3 | 0.5 | 24 | ~85-90 | >95 |
Note: Yields are for the isolated product after chromatography. Enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
This application note details a highly efficient and reliable organocatalytic method for the enantioselective synthesis of 6-Fluoro-2-phenylindoline. The Brønsted acid-catalyzed transfer hydrogenation offers a metal-free, operationally simple, and highly stereoselective route to this valuable chiral building block.[3][4] The provided protocols for both precursor synthesis and the final asymmetric reduction, along with guidelines for characterization, equip researchers in medicinal and synthetic chemistry with a powerful tool for accessing this important class of fluorinated heterocyclic compounds.
References
-
Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Chemistry Portal. Available at: [Link]
-
Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. Available at: [Link]
-
Lilly, D. et al. (2014). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. ACS Catalysis. Available at: [Link]
-
Wang, Z. et al. (2015). Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines. Journal of the American Chemical Society. Available at: [Link]
-
Coldham, I. et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Chemistry – A European Journal. Available at: [Link]
-
Gong, L. et al. (2014). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry. Available at: [Link]
-
MacMillan, D. W. C. et al. (2008). Organocatalytic Enantioselective Olefin Aminofluorination. Journal of the American Chemical Society. Available at: [Link]
-
Aaltodoc. (2020). Chiral 9-phenyl-9H-fluoren-9-amines in asymmetric induction. Aalto University. Available at: [Link]
-
Arote, N. D. et al. (2023). A Sequential Transition Metal and Organocatalytic Approach to the Enantioselective Synthesis of C2-spiroindoline Systems. ChemRxiv. Available at: [Link]
-
Enders, D. et al. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research. Available at: [Link]
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Palladium-catalyzed cross-coupling of 6-Fluoro-2-phenylindoline
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 6-Fluoro-2-phenylindoline
Abstract
The 6-fluoro-2-phenylindoline scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of conformational rigidity, lipophilicity, and metabolic stability conferred by the fluorine atom. The functionalization of this core structure is paramount for the exploration of new chemical space in drug discovery. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for achieving this diversification, particularly through the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1] This guide provides a detailed examination of the Buchwald-Hartwig amination, a cornerstone of C-N bond formation, as applied to the indoline nitrogen of 6-fluoro-2-phenylindoline. We delve into the mechanistic underpinnings of the catalytic cycle, provide a rationale for the selection of critical reaction components, and present a robust, step-by-step protocol for the N-arylation of this substrate. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage modern synthetic methods for the strategic modification of fluorinated heterocyclic compounds.
Scientific Foundation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2][3] For a substrate like 6-fluoro-2-phenylindoline, the secondary amine within the indoline ring serves as the nucleophilic partner. The reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and advanced materials.[4]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three fundamental steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of a low-coordinate, electron-rich Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This forms a Pd(II) intermediate.[5][6] The rate of this step is significantly influenced by the electron density of the palladium center, which is modulated by the supporting ligand.
-
Amine Coordination & Deprotonation : The indoline nitrogen coordinates to the Pd(II) center. In the presence of a base, the N-H proton is removed to form a palladium amido complex. The choice and strength of the base are crucial to ensure efficient deprotonation without promoting unwanted side reactions.
-
Reductive Elimination : This is the final, bond-forming step. The aryl group and the amido ligand couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7] Bulky ligands are known to accelerate this step, preventing catalyst decomposition and increasing product turnover.[8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Rationale for Component Selection
The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
-
Palladium Precatalyst : Air-stable Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These "precatalysts" are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[9]
-
Ligand : This is arguably the most critical variable. Early generation triarylphosphines have been largely superseded by bulky, electron-rich biaryl phosphine ligands developed by the Buchwald and Hartwig groups.[8] Ligands such as XPhos, SPhos, and BrettPhos are highly effective.
-
Expertise : The steric bulk of these ligands promotes the formation of monoligated, highly reactive L-Pd(0) species, which accelerates oxidative addition.[8] Their electron-donating nature increases the electron density on the palladium center, further facilitating oxidative addition and the final reductive elimination step.[2]
-
-
Base : The base's primary role is to deprotonate the indoline. The choice of base must be compatible with the substrates' functional groups.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive groups like esters.[10]
-
Weaker carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) offer broader functional group tolerance and are often the preferred choice for complex molecule synthesis.[11][12]
-
-
Solvent : Anhydrous, aprotic solvents are required. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices due to their ability to dissolve the reagents and their suitable boiling points for thermal reactions.
Experimental Protocol: N-Arylation of 6-Fluoro-2-phenylindoline
This protocol details a representative Buchwald-Hartwig amination of 6-fluoro-2-phenylindoline with 4-bromoanisole.
Reaction Scheme: (Image of 6-fluoro-2-phenylindoline reacting with 4-bromoanisole in the presence of a palladium catalyst, ligand, and base to yield N-(4-methoxyphenyl)-6-fluoro-2-phenylindoline)
Materials and Equipment
-
Reagents :
-
6-Fluoro-2-phenylindoline
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
-
Equipment :
-
Oven-dried reaction vial or flask with a magnetic stir bar
-
Rubber septum
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Heating block or oil bath with temperature control
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
Caption: A typical workflow for a Buchwald-Hartwig cross-coupling experiment.
-
Reaction Setup : To an oven-dried reaction vial containing a magnetic stir bar, add 6-fluoro-2-phenylindoline (1.0 equiv), 4-bromoanisole (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere : Seal the vial with a rubber septum. Connect it to a Schlenk line, and carefully evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Trustworthiness : Establishing and maintaining an inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation and significantly lower yields.
-
-
Solvent Addition : Using a syringe, add anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.
-
Heating : Place the sealed vial in a preheated heating block or oil bath set to 100-110 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring : After 2-4 hours, or until the starting material is consumed, monitor the reaction progress. Briefly cool the vial, withdraw a small aliquot via syringe, and analyze by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the contents through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-arylated product.
Data Summary and Substrate Scope
The choice of coupling partners can significantly impact reaction efficiency. The following table summarizes expected trends for the N-arylation of 6-fluoro-2-phenylindoline based on general principles established for Buchwald-Hartwig aminations.[3][10]
| Aryl Halide Partner | Electronic Nature | Steric Hindrance | Expected Outcome | Rationale / Key Considerations |
| 4-Bromoanisole | Electron-rich | Low | High Yield | Oxidative addition is typically slower for electron-rich halides, but modern catalysts overcome this.[13] |
| 4-Chlorobenzonitrile | Electron-poor | Low | High Yield | Oxidative addition to aryl chlorides is more challenging but feasible with advanced ligands like XPhos.[8][13] |
| 2-Bromotoluene | Neutral | High (ortho-subst.) | Moderate to High Yield | Steric hindrance can slow the reaction. May require higher catalyst loading or longer reaction times.[3] |
| 1-Bromo-3,5-dimethylbenzene | Neutral | High (di-ortho-subst.) | Low to Moderate Yield | Extremely challenging due to severe steric hindrance around the C-Br bond. Specialized catalysts may be needed. |
References
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Google Cloud.
- Protocol for C-N Bond Formation Utilizing CPhos Ligand in Buchwald-Hartwig Amin
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2022). Bentham Science.
- Pd-catalyzed C-N bond formation with heteroaromatic tosyl
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journals.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). Taylor & Francis Online.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
- Buchwald-Hartwig Amin
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
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- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for N-Alkylation of 6-Fluoro-2-phenylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and versatile methodologies for the N-alkylation of 6-fluoro-2-phenylindoline, a key heterocyclic scaffold in medicinal chemistry. Recognizing the importance of this structural motif in the development of novel therapeutics, these application notes provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations for selecting the optimal alkylation method. We will explore classical SN2-type reactions with alkyl halides, modern catalytic approaches such as the Buchwald-Hartwig amination, and reductive amination techniques. This document is intended to empower researchers to efficiently synthesize a diverse library of N-alkylated 6-fluoro-2-phenylindoline derivatives for downstream applications in drug discovery and materials science.
Introduction: The Significance of N-Alkylated 6-Fluoro-2-phenylindoline
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 6-position and a phenyl group at the 2-position of the indoline ring system can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The 2-phenyl substituent provides a vector for further functionalization and can play a crucial role in molecular recognition.
N-alkylation of the indoline nitrogen is a critical step in the diversification of this scaffold, allowing for the introduction of a wide array of side chains that can influence biological activity, selectivity, and pharmacokinetic profiles.[2][3] The resulting N-alkylated 6-fluoro-2-phenylindoline derivatives are valuable intermediates in the synthesis of complex molecules with potential applications as anticancer agents, central nervous system modulators, and more.[4][5]
This guide provides a detailed exploration of various reagents and protocols for the efficient N-alkylation of 6-fluoro-2-phenylindoline, catering to the needs of researchers in both academic and industrial settings.
Strategic Approaches to N-Alkylation
The choice of N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance required. Here, we present three primary methodologies:
-
Classical N-Alkylation with Alkyl Halides: A direct and often cost-effective method involving the deprotonation of the indoline nitrogen followed by nucleophilic attack on an alkyl halide.
-
Reductive Amination: A versatile approach for introducing alkyl groups via the reaction of the indoline with an aldehyde or ketone in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.
The following sections will delve into the specifics of each of these methods, providing detailed protocols and expert insights.
Method 1: Classical N-Alkylation with Alkyl Halides
This method relies on the nucleophilicity of the indoline nitrogen. The reaction typically proceeds in two steps: deprotonation of the N-H bond with a suitable base to form the more nucleophilic indolinide anion, followed by an SN2 reaction with an electrophilic alkylating agent.[4]
Key Considerations
-
Choice of Base: The selection of the base is crucial to ensure complete deprotonation without promoting side reactions. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice, offering irreversible deprotonation.[6] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents or under phase-transfer catalysis conditions.[7][8]
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are typically used to solvate the indolinide anion and the counter-ion.[6]
-
Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, and chlorides) are common alkylating agents. Alkyl iodides are the most reactive, followed by bromides and then chlorides.
Experimental Protocol: N-Benzylation of 6-Fluoro-2-phenylindoline
This protocol describes the N-benzylation of 6-fluoro-2-phenylindoline using benzyl bromide and sodium hydride.
Materials:
-
6-Fluoro-2-phenylindoline
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-fluoro-2-phenylindoline (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-6-fluoro-2-phenylindoline.
Visualization of the Workflow
Caption: General workflow for classical N-alkylation.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][10] This method avoids the use of often hazardous alkyl halides and is tolerant of a wide range of functional groups.
Key Considerations
-
Reducing Agent: A variety of reducing agents can be employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice due to its mildness and selectivity for iminium ions over carbonyls. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.
-
pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate iminium ion formation. Acetic acid is often added as a catalyst.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol outlines the N-alkylation of 6-fluoro-2-phenylindoline with a generic aldehyde.
Materials:
-
6-Fluoro-2-phenylindoline
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 6-fluoro-2-phenylindoline (1.0 eq) and the aldehyde (1.1 eq).
-
Add DCE as the solvent.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Overview
Caption: Reductive amination mechanism.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[11] It is particularly useful for the N-arylation and N-heteroarylation of amines, including indolines. This reaction offers excellent functional group tolerance and allows for the synthesis of compounds that are difficult to access through traditional methods.[12][13][14]
Key Considerations
-
Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand. Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. A wide variety of bulky, electron-rich phosphine ligands have been developed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the indoline and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically employed.
Experimental Protocol: N-Arylation of 6-Fluoro-2-phenylindoline
This protocol provides a general procedure for the N-arylation of 6-fluoro-2-phenylindoline with an aryl bromide.
Materials:
-
6-Fluoro-2-phenylindoline
-
Aryl bromide (Ar-Br)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diatomaceous earth
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and NaOtBu (1.4 eq).
-
Add 6-fluoro-2-phenylindoline (1.0 eq) and the aryl bromide (1.2 eq).
-
Add anhydrous, deoxygenated toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Reagents | Advantages | Disadvantages |
| Classical N-Alkylation | Alkyl Halides | Strong Base (e.g., NaH), Polar Aprotic Solvent (e.g., DMF) | Cost-effective, straightforward for simple alkyl groups. | Limited functional group tolerance, potential for over-alkylation, use of hazardous reagents. |
| Reductive Amination | Aldehydes, Ketones | Mild Reducing Agent (e.g., NaBH(OAc)₃), Acid Catalyst | High functional group tolerance, broad substrate scope, avoids alkyl halides. | Requires a suitable carbonyl compound, may require optimization of reaction conditions. |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Palladium Catalyst, Phosphine Ligand, Strong Base | Excellent for N-arylation, high functional group tolerance, mild reaction conditions. | Cost of catalyst and ligands, requires inert atmosphere techniques. |
Conclusion
The N-alkylation of 6-fluoro-2-phenylindoline is a critical transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided detailed protocols and strategic insights into three powerful methodologies: classical N-alkylation, reductive amination, and the Buchwald-Hartwig amination. The choice of method will depend on the specific synthetic goals and the nature of the desired N-substituent. By understanding the principles and practical considerations outlined in these application notes, researchers can confidently and efficiently access a diverse range of N-alkylated 6-fluoro-2-phenylindoline derivatives for their research endeavors.
References
-
Cee, V.; Erlanson, D. ACS Med. Chem. Lett.2019 , 10, 1302-1308. [Link]
-
Ghosh, A. K.; Brindisi, M. A Comprehensive Review on the Synthesis of Indoline-Based Scaffolds for Drug Discovery. Chem. Rev.2015 , 115 (11), 4255–4391. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1. [Link]
-
Kirk, K. L. Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. J. Fluorine Chem.2006 , 127 (8), 1013–1029. [Link]
-
Fischer Indole Synthesis of 2-Phenylindole. Scribd. [Link]
-
Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PMC. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
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- 1. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. 6-氟吲哚 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 6-Fluoro-2-phenylindoline
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 6-Fluoro-2-phenylindoline Scaffold
The 2-phenylindoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position significantly enhances its utility as a starting material for drug discovery. Fluorine, a bioisostere of hydrogen, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, without drastically altering its size. The 6-fluoro substitution, in particular, can influence the electronic properties of the entire heterocyclic system, offering a strategic vector for molecular optimization.
This guide provides detailed protocols for the functionalization of 6-Fluoro-2-phenylindoline, a versatile building block for creating libraries of novel pharmaceutical intermediates. We will explore key synthetic transformations, focusing on N-functionalization and direct C-H activation of the pendant phenyl ring. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for synthesizing diverse and complex molecules. The rationale behind key experimental choices is elucidated to empower scientists to not only replicate but also innovate upon these foundational protocols.
N-Functionalization: Tailoring Solubility and Pharmacokinetic Profiles
The secondary amine of the indoline ring is the most common site for initial modification. N-alkylation or N-arylation serves as a straightforward method to introduce a wide range of functional groups, which can be used to tune the compound's solubility, modulate its pharmacokinetic (ADME) properties, or install a reactive handle for further elaboration.
Causality and Experimental Rationale
The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for quantitatively deprotonating the indoline nitrogen, forming a highly nucleophilic sodium salt. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are employed to dissolve the polar starting materials and facilitate the subsequent SN2 reaction with an electrophile (e.g., an alkyl or benzyl halide). The reaction is typically conducted under an inert atmosphere (N₂ or Ar) to prevent quenching of the reactive anion by atmospheric moisture.
Experimental Workflow: N-Functionalization
Caption: Workflow for N-Functionalization of 6-Fluoro-2-phenylindoline.
Protocol 1: Synthesis of 1-Benzyl-6-fluoro-2-phenylindoline
Materials:
-
6-Fluoro-2-phenylindoline (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 6-Fluoro-2-phenylindoline (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portionwise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes. The solution may turn a darker color, indicating anion formation.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-benzylated product.
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | NaH | DMF | 0 to RT | 6 | 85-95% |
| Ethyl iodide | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85% |
| 4-Fluorobenzoyl chloride | Pyridine | DCM | 0 to RT | 4 | 90-98% |
C-H Activation: Direct Functionalization of the Phenyl Ring
Palladium-catalyzed C-H activation is a state-of-the-art strategy for directly forging new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For 2-substituted indolines and related heterocycles, the nitrogen atom can act as a directing group, guiding functionalization to the ortho position of the C2-phenyl ring. This regioselectivity is highly valuable for building molecular complexity in a controlled manner.
Causality and Experimental Rationale
This transformation typically involves a palladium(II) catalyst, such as Pd(OAc)₂, which coordinates to the substrate. The indoline nitrogen directs the catalyst to an ortho C-H bond on the phenyl ring, which is then cleaved in a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. An oxidant is required to regenerate the active Pd(II) catalyst at the end of the cycle. The choice of oxidant, solvent, and additives can significantly influence the reaction outcome and efficiency.
Catalytic Cycle: Ortho-Olefination via C-H Activation
Caption: Simplified catalytic cycle for Pd-catalyzed ortho-olefination.
Protocol 2: Palladium-Catalyzed Ortho-Olefination
Materials:
-
1-Acetyl-6-fluoro-2-phenylindoline (1.0 eq) (Note: N-protection is often required to prevent competing reactions at the nitrogen)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Silver carbonate (Ag₂CO₃) as oxidant (2.0 eq)
-
n-Butyl acrylate as olefin (1.5 eq)
-
Trifluoroacetic acid (TFA) as additive (1.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a dry Schlenk tube, add 1-Acetyl-6-fluoro-2-phenylindoline (1.0 eq), Pd(OAc)₂ (0.05 eq), and Ag₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous DCE (approx. 0.2 M), followed by n-butyl acrylate (1.5 eq) and TFA (1.0 eq) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove insoluble salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the ortho-olefinated product.
-
The N-acetyl protecting group can be subsequently removed under standard hydrolysis conditions if the free amine is desired.
| Coupling Partner | Catalyst | Oxidant | Solvent | Temp (°C) | Typical Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | DCE | 110 | 60-75% |
| Styrene | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 120 | 55-70% |
| Iodobenzene | Pd(OAc)₂ | AgOAc | Acetic Acid | 100 | 50-65% |
Asymmetric Synthesis and Resolution
The C2 position of 6-Fluoro-2-phenylindoline is a stereocenter. For many pharmaceutical applications, accessing a single enantiomer is crucial for therapeutic efficacy and safety. This can be achieved either by resolving the racemic starting material or through asymmetric synthesis.
Conceptual Approach: Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers. It involves reacting a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For 2-substituted indolines, oxidative kinetic resolution using a chiral phosphoric acid catalyst has proven effective. In this process, one enantiomer is preferentially oxidized (or participates in a transfer hydrogenation), allowing the other, unreacted enantiomer to be recovered in high enantiomeric excess.
Workflow: Enantiomeric Enrichment via Kinetic Resolution
Application Note: High-Fidelity Reduction of 6-Fluoro-2-Phenylindole to its Corresponding Indoline for Pharmaceutical Research
Introduction: The Strategic Value of the Indole-to-Indoline Reduction
The indole nucleus is a cornerstone of numerous biologically active compounds. However, its planar and aromatic nature can sometimes confer suboptimal pharmacokinetic properties, such as poor aqueous solubility or high lipophilicity. The selective reduction of the C2-C3 double bond to form the corresponding indoline introduces a non-coplanar, saturated heterocyclic ring. This structural modification can significantly improve a molecule's three-dimensional profile, often leading to enhanced solubility, better metabolic stability, and novel interactions with biological targets.[1]
The target molecule, 6-fluoro-2-phenylindoline, combines the desirable indoline core with a fluorine atom—a common bioisostere for hydrogen that can modulate pKa, improve metabolic resistance, and enhance binding affinity—and a phenyl group at the 2-position, a feature present in many pharmacologically active agents. The challenge lies in reducing the resonance-stabilized indole ring without affecting the other aromatic systems or functional groups.[2] This guide focuses on robust and scalable methods to achieve this specific transformation.
Mechanistic Rationale: Activating the Indole for Reduction
The direct reduction of the indole C2-C3 double bond is challenging due to the aromaticity of the pyrrole ring. Nucleophilic reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally ineffective on their own.[3] Successful reduction strategies rely on disrupting this aromaticity by activating the indole ring.
The most common and effective approach involves protonation of the indole at the C3 position under strongly acidic conditions. This forms a non-aromatic indoleninium ion intermediate, which possesses a reactive iminium moiety (a C=N⁺ bond). This electrophilic iminium ion is readily attacked by a hydride donor, completing the reduction of the C2-C3 bond.[3][4]
Caption: Workflow for Borane-TFA reduction of indoles.
Materials and Equipment:
-
6-fluoro-2-phenylindole
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Trifluoroacetic acid (TFA), reagent grade
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M NaOH solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath
-
Rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for chromatography
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-fluoro-2-phenylindole (1.0 eq). Dissolve it in anhydrous THF (or DCM) to a concentration of approximately 0.1 M.
-
Acidification: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, ~5-10 eq) dropwise with stirring.
-
Reduction: While maintaining the temperature at 0°C, add the 1.0 M solution of BH₃·THF (1.5-2.0 eq) dropwise over 10-15 minutes. Gas evolution (hydrogen) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: Carefully cool the flask back to 0°C and slowly add methanol dropwise to quench the excess borane. Stir for 15 minutes. Then, add water.
-
Workup: Basify the mixture to a pH > 9 by the slow addition of 2M NaOH or saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety Precautions:
-
Borane-THF is flammable and reacts violently with water. Handle under an inert atmosphere.
-
Trifluoroacetic acid is highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses).
-
The quenching process can generate hydrogen gas. Ensure adequate ventilation.
Protocol 2: Ionic Hydrogenation with Triethylsilane-Trifluoroacetic Acid
Principle: This method, often called ionic hydrogenation, uses a silane (typically triethylsilane) as the hydride source and a strong acid (TFA) as the proton source. [5]The acid protonates the indole, and the resulting indoleninium ion is reduced by the silane. This method is known for its mildness and high chemoselectivity. [6] Materials and Equipment:
-
6-fluoro-2-phenylindole
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard glassware and purification equipment as listed in Protocol 1.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve 6-fluoro-2-phenylindole (1.0 eq) in anhydrous DCM (~0.2 M).
-
Reagent Addition: Add triethylsilane (Et₃SiH, 2.0-3.0 eq) to the solution.
-
Reaction Initiation: Cool the mixture to 0°C and add trifluoroacetic acid (TFA, ~10-15 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction time can be longer than with borane, so overnight stirring is common.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃ to neutralize the TFA.
-
Extraction: After gas evolution ceases, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety Precautions:
-
Triethylsilane is flammable.
-
Trifluoroacetic acid is highly corrosive. Neutralization with bicarbonate is exothermic and releases CO₂ gas; perform this step slowly in an open vessel with good stirring.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material, additional reducing agent (either borane or silane) can be added. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.
-
Side Product Formation: While NaBH₃CN is generally selective, using NaBH₄ in carboxylic acids like acetic acid can lead to N-alkylation of the resulting indoline (e.g., N-ethylindoline in acetic acid). [4]The use of TFA with NaBH₄ or NaBH₃CN typically avoids this, yielding only the reduced indoline. [4][7]* Purification: The product, 6-fluoro-2-phenylindoline, is a basic amine. During column chromatography, it may streak on silica gel. This can often be mitigated by pre-treating the silica with triethylamine or by using a mobile phase containing a small amount (0.5-1%) of triethylamine or ammonia in methanol.
Conclusion
The reduction of 6-fluoro-2-phenylindole to its indoline derivative is a critical transformation for accessing valuable pharmaceutical building blocks. Both the Borane-Trifluoroacetic Acid and Ionic Hydrogenation methods provide reliable, high-yielding, and scalable pathways to the desired product. The borane-based method offers the advantage of speed, while ionic hydrogenation is exceptionally mild and chemoselective. By following the detailed protocols and safety guidelines presented, researchers can confidently and efficiently synthesize 6-fluoro-2-phenylindoline for applications in drug discovery and development.
References
- Google Patents. (n.d.). Reduction of indole compounds to indoline compounds.
-
Chen, J., et al. (2019). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. ORCA - Cardiff University. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). A convenient preparation of indoline. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Borane-catalysed C2-selective indole reductive functionalisation. Retrieved March 7, 2026, from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved March 7, 2026, from [Link]
-
Maryanoff, B. E. (1978). Borane complexes in trifluoroacetic acid. Reduction of indoles to indolines and generation of bis(trifluoroacetoxy)borane. The Journal of Organic Chemistry, 43. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Borane-catalysed C2-selective indole reductive functionalisation. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 7: Borane-catalysed reduction of indoles and the proposed mechanism. Retrieved March 7, 2026, from [Link]
-
Gribble, G. W. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2026). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). Retrieved March 7, 2026, from [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2018). On the reaction of indole with sodium borohydride in trifluoroacetic acid. Retrieved March 7, 2026, from [Link]
-
Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications, 13(6), 489-495. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Retrieved March 7, 2026, from [Link]
-
Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814. Retrieved March 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Rapid & Efficient Synthesis of Fluorinated Phenylindolines via Microwave-Assisted Intramolecular Cyclization
Abstract
This guide provides a comprehensive protocol for the synthesis of fluorinated 2-phenylindolines, a molecular scaffold of significant interest in drug discovery. We will detail a robust, microwave-assisted intramolecular cyclization method that offers substantial advantages over conventional heating techniques. By leveraging the principles of microwave-assisted organic synthesis (MAOS), researchers can achieve significantly reduced reaction times, improved yields, and higher product purity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of these valuable heterocyclic compounds.
Part 1: The Strategic Advantage of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become an indispensable tool in modern medicinal chemistry.[1][3] Unlike conventional heating methods that rely on conduction and convection to transfer thermal energy from the outside of a reaction vessel to the bulk of the solution, microwave irradiation energizes the molecules directly and volumetrically. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction. The result is a rapid, uniform, and highly efficient heating process that often leads to dramatic accelerations in reaction rates.[1][4]
Key Advantages of MAOS:
-
Speed: Reactions that might take hours or even days using traditional reflux can often be completed in a matter of minutes.[3][5]
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[2][6]
-
Improved Purity: Fewer side reactions simplify the purification process, saving time and resources.
-
Energy Efficiency: By heating only the reaction mixture, microwave synthesis is a more environmentally friendly and energy-efficient "green chemistry" approach.[4]
Part 2: The Phenylindoline Scaffold & the Power of Fluorine in Drug Discovery
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[7] Its rigid, three-dimensional structure provides an excellent framework for interacting with biological targets.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's drug-like characteristics.[8][9]
Impact of Fluorination:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can block metabolic oxidation sites and increase the drug's half-life in the body.
-
Binding Affinity: Fluorine can alter the electronic properties of a molecule, enhancing its binding interactions with a target protein through favorable electrostatic or hydrogen-bonding interactions.[10][9][11]
-
Physicochemical Properties: The introduction of fluorine can modulate a molecule's pKa and lipophilicity, which in turn improves properties like membrane permeability and bioavailability.[10][12]
Synthesizing fluorinated phenylindolines combines the structural benefits of the indoline core with the pharmacokinetic advantages of fluorination, creating high-value compounds for drug development pipelines.
Part 3: Recommended Protocol: Microwave-Assisted Bischler-Type Indole Synthesis
This protocol details a one-pot, solvent-free synthesis of 2-arylindoles (a related class to indolines, often formed as intermediates or final products in these syntheses) adapted from established Bischler-type methodologies.[13][14] This approach is particularly well-suited for microwave acceleration, providing the final product in minutes with high efficiency.
Principle of the Reaction
The synthesis involves the reaction of a substituted aniline with a phenacyl bromide. The aniline acts as both a nucleophile and a base. The reaction proceeds through the initial formation of an N-phenacylaniline intermediate, which then undergoes an intramolecular electrophilic cyclization under microwave irradiation to form the indole ring structure. The use of microwave energy dramatically accelerates this cyclization step.[13][14]
Experimental Workflow Diagram
The overall process from reagent preparation to the final isolated product is outlined below.
Caption: General workflow for microwave-assisted phenylindoline synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aniline (e.g., 4-fluoroaniline) | Reagent | Major Chemical Supplier | Use 2.0 mmol |
| Substituted Phenacyl Bromide | Reagent | Major Chemical Supplier | Use 1.0 mmol |
| Microwave Reactor | N/A | e.g., CEM, Biotage, Anton Paar | Calibrated for chemical synthesis |
| 10 mL Microwave Reaction Vial & Cap | N/A | Appropriate for reactor | |
| Ethyl Acetate | ACS Grade | For extraction | |
| Saturated Sodium Bicarbonate (aq.) | N/A | Lab Prepared | For neutralization |
| Brine (Saturated NaCl aq.) | N/A | Lab Prepared | For washing |
| Anhydrous Sodium Sulfate | ACS Grade | For drying | |
| Silica Gel | 60 Å, 230-400 mesh | For chromatography |
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial, add the substituted aniline (2.0 mmol, 2 equivalents) and the substituted phenacyl bromide (1.0 mmol, 1 equivalent).
-
Expert Insight: Using an excess of the aniline serves as both a reactant and a base to neutralize the HBr generated during the initial alkylation, simplifying the one-pot procedure.[13]
-
-
Vial Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during microwave heating.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture using the following parameters:
-
Power: 500-600 W (or set to temperature control)
-
Temperature: 170 °C
-
Ramp Time: 1 minute
-
Hold Time: 10 minutes
-
Stirring: High
-
Trustworthiness Note: These parameters are a starting point. Optimization may be required for different substrates. Modern microwave reactors allow for precise temperature and pressure monitoring, ensuring reaction safety and reproducibility.[1]
-
-
Cooling: After irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.
-
Quenching and Neutralization: Carefully open the vial in a fume hood. Pour the reaction mixture onto crushed ice (~20 g) in a beaker. Slowly add a saturated aqueous solution of sodium bicarbonate until effervescence ceases to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure fluorinated phenylindoline product.
Part 4: Expected Results & Data
The microwave-assisted protocol provides a dramatic improvement in both reaction time and yield compared to conventional heating methods. Below is a summary of typical results for the synthesis of various substituted 2-phenylindoles.
| Entry | Aniline | Phenacyl Bromide | Method | Time | Yield (%) | Reference |
| 1 | Aniline | Phenacyl bromide | Conventional | >8 hours | 17% | [13] |
| 2 | Aniline | Phenacyl bromide | Microwave | 1 min | 71% | [13] |
| 3 | 4-Fluoroaniline | Phenacyl bromide | Microwave | 1 min | 75% | [13] |
| 4 | 4-Chloroaniline | Phenacyl bromide | Microwave | 1 min | 72% | [13] |
| 5 | Aniline | 4-Chlorophenacyl bromide | Microwave | 1 min | 68% | [13] |
As demonstrated, the microwave-assisted method reduces reaction times from hours to minutes while increasing yields by over four-fold.
Part 5: Troubleshooting & Expert Insights
-
Low Yield:
-
Cause: Incomplete reaction or substrate decomposition.
-
Solution: Confirm the power and temperature settings on the microwave reactor. Ensure the vial was properly sealed to prevent solvent evaporation (if used) or loss of volatile reactants. For less reactive substrates, consider increasing the hold time in 2-minute increments.
-
-
Formation of Side Products:
-
Cause: Overheating can sometimes lead to charring or side reactions.
-
Solution: Use temperature-controlled heating instead of fixed power to prevent thermal excursions. Ensure efficient stirring is active throughout the irradiation period.
-
-
Note on Solvent Choice: While this protocol is solvent-free, many microwave syntheses use a high-boiling polar solvent like DMF, NMP, or ethylene glycol. These solvents couple efficiently with microwave irradiation. If adapting a literature procedure, ensure the chosen solvent is appropriate for the reaction temperature and pressure.
Conclusion
Microwave-assisted synthesis is a powerful and efficient technology for accelerating the synthesis of fluorinated phenylindolines.[15][16] This method provides a rapid, high-yield, and scalable route to a class of compounds highly valued in medicinal chemistry and drug development. By significantly reducing reaction times and improving yields, this technique allows research scientists to generate and test new chemical entities with greater speed and efficiency.[3]
References
-
Al-Tel, T. H. (2006). A convenient one-pot synthesis of 2-arylindoles via a microwave-assisted Bischler indole synthesis. Molecules, 11(5), 359-365. [Link]
-
Cacchi, S., et al. (2003). A Cascade Sonogashira/Cacchi Reaction for the Synthesis of 3-Aryl-4-fluoro-2-substituted-1H-indoles. Organic Letters, 5(21), 3843-3846. [Link]
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de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
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Guchhait, S. K., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1401. [Link]
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Lautens, M., et al. (2005). Palladium-Catalyzed Intramolecular Cross-Coupling Reactions between Aryl Iodides and Allyl Moieties. Journal of the American Chemical Society, 127(1), 72-73. [Link]
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Namboodiri, V. V., & Varma, R. S. (2002). Microwave-accelerated Suzuki cross-coupling reaction in polyethylene glycol (PEG). Green Chemistry, 4(2), 167-169. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Varma, R. S. (2012). Microwave-assisted solvent-free synthesis of nitrogen-containing heterocycles. Green Chemistry, 14(11), 2970-2987. [Link]
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EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]
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High-Purity Crystallization of 6-Fluoro-2-phenylindoline: Methodologies and Best Practices
An Application Note and Protocol Guide
Abstract
This comprehensive application note provides detailed protocols and theoretical insights for the crystallization of 6-Fluoro-2-phenylindoline, a key heterocyclic scaffold in medicinal chemistry and materials science. Achieving high purity and a suitable crystalline form is paramount for accurate structural analysis, consistent biological activity, and optimal downstream processing. This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, empowering researchers to logically troubleshoot and adapt methodologies. We present three robust techniques—Slow Cooling, Anti-Solvent Vapor Diffusion, and Slow Evaporation—each accompanied by step-by-step protocols, troubleshooting guides, and workflow diagrams to ensure reproducibility and success.
Introduction: The Critical Role of Crystallization
The indoline framework, particularly when substituted, is a cornerstone of many pharmacologically active agents. The introduction of a fluorine atom, as in 6-Fluoro-2-phenylindoline, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, obtaining this compound in a highly pure, crystalline state is a critical, yet often challenging, step in the drug development pipeline. Crystallization is not merely a purification step; it is the definitive process for isolating a single, ordered molecular form, which is essential for unambiguous structural elucidation via techniques like single-crystal X-ray diffraction.[1][2]
The presence of the fluorine atom can introduce unique intermolecular interactions that influence crystal packing and solubility.[3] This guide provides researchers with a foundational understanding and practical starting points to overcome these challenges and successfully generate high-quality crystals of 6-Fluoro-2-phenylindoline.
Physicochemical Profile of 6-Fluoro-2-phenylindoline
A thorough understanding of the target molecule's properties is the first step in designing a successful crystallization strategy. While extensive public data for 6-Fluoro-2-phenylindoline is limited, we can infer a working profile from its structural components and related analogs.
-
Molecular Structure: Comprises a polar indoline core, a lipophilic phenyl group, and an electronegative fluorine atom. This combination suggests moderate polarity.
-
Physical State: Expected to be a solid at room temperature, similar to related compounds like 2-phenylindole (m.p. 188–189°C) and 6-fluoroindole (m.p. 72–76°C).[4][5][6]
-
Solubility: The molecule's structure suggests solubility in a range of common organic solvents. The high electronegativity of fluorine can lower the pKa of the nearby nitrogen atom, potentially influencing its solubility in acidic or basic media.[3] A preliminary solubility screening is always the recommended first step.
Table 1: Predicted Solubility Profile & Recommended Screening Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Notes |
| Non-Polar | Hexane, Heptane, Cyclohexane | Low | The polar N-H bond and fluorine atom limit solubility. Useful as anti-solvents. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene | Moderate to High | Good balance of polarity to dissolve the molecule. Excellent starting points for primary solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | Capable of dissolving the compound, especially with gentle heating. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Moderate | The N-H group can hydrogen bond with these solvents. Solubility is likely temperature-dependent. |
| Aqueous | Water | Insoluble | The molecule is predominantly non-polar. |
Core Crystallization Methodologies
The primary goal of any crystallization technique is to guide a solution from a state of solubility to supersaturation in a slow, controlled manner, allowing molecules to self-assemble into an ordered crystal lattice.[7][8] Rapid precipitation will lead to amorphous material or poor-quality microcrystals. We will detail three widely applicable methods.
Protocol 1: Slow Cooling Crystallization
This classic technique relies on the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered.[8] By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool slowly, the system gently enters a state of supersaturation, promoting the nucleation and growth of well-ordered crystals.
Experimental Protocol: Step-by-Step
-
Solvent Selection: Choose a solvent in which 6-Fluoro-2-phenylindoline exhibits high solubility at elevated temperatures but significantly lower solubility at room temperature or below (e.g., Ethanol, Isopropanol, or Toluene).
-
Dissolution: Place the crude or semi-purified 6-Fluoro-2-phenylindoline in a clean glass vial. Add the chosen solvent dropwise while heating (e.g., in a 60-80°C water or oil bath) and stirring until the solid is fully dissolved. Aim to use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, particulates) are visible, perform a hot filtration through a pre-warmed filter paper or a cotton plug in a pipette to transfer the solution to a clean, pre-warmed vial. This removes potential unwanted nucleation sites.[7]
-
Slow Cooling: Cover the vial with a cap or parafilm, piercing a small hole with a needle to allow for slow pressure equalization. For very slow cooling, place the vial in an insulated container (e.g., a beaker of hot water or a Dewar flask) and allow it to cool to room temperature over several hours.
-
Incubation: Once at room temperature, if crystal growth is substantial, proceed to isolation. If not, or to maximize yield, transfer the vial to a refrigerator (4°C) or freezer (-20°C) for 12-24 hours.
-
Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Workflow Diagram: Slow Cooling
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Anti-Solvent Vapor Diffusion
Vapor diffusion is an exceptionally effective and gentle method, particularly for small quantities of material where minimizing product loss is crucial.[7][9] The technique involves dissolving the compound in a relatively volatile "good" solvent and placing this solution in a chamber containing a "poor" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent must be miscible with the good solvent. Over time, the vapor of the anti-solvent slowly diffuses into the solution, gradually lowering its solvent power and inducing crystallization.
Experimental Protocol: Step-by-Step
-
Solvent System Selection:
-
Good Solvent: A volatile solvent that readily dissolves 6-Fluoro-2-phenylindoline (e.g., Dichloromethane, Ethyl Acetate).
-
Anti-Solvent: A more volatile or equally volatile solvent that is miscible with the good solvent but in which the compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether).
-
-
Solution Preparation: Dissolve a few milligrams of the compound in a minimal amount (e.g., 0.5 mL) of the good solvent in a small, open container (e.g., a 1-dram vial or a small test tube).
-
Chamber Setup: Place the small vial containing the solution inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Carefully add a larger volume (e.g., 2-5 mL) of the anti-solvent to the bottom of the larger container, ensuring the level is well below the top of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly. The vapor from the anti-solvent in the outer vial will diffuse into the solution in the inner vial.[9] Leave the setup undisturbed in a vibration-free location for several days to a week.
-
Monitoring: Check for crystal growth periodically without disturbing the setup. High-quality crystals often grow on the walls of the inner vial.
-
Isolation: Once suitable crystals have formed, carefully open the chamber, remove the inner vial, and quickly decant the mother liquor. Isolate the crystals and dry them carefully.
Workflow Diagram: Anti-Solvent Vapor Diffusion
Caption: Workflow for Anti-Solvent Vapor Diffusion.
Protocol 3: Slow Evaporation
Slow evaporation is one of the simplest crystallization methods to execute.[7][9] It is suitable when the compound is stable and not excessively volatile. The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time. As the solvent volume decreases, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.
Experimental Protocol: Step-by-Step
-
Solvent Selection: Choose a relatively volatile solvent that fully dissolves the compound at room temperature (e.g., Dichloromethane, Ethyl Acetate, Acetone). The boiling point of the solvent will dictate the rate of evaporation and thus crystal growth.
-
Dissolution: Dissolve the 6-Fluoro-2-phenylindoline in the chosen solvent to create a clear, slightly-less-than-saturated solution.
-
Filtration: Filter the solution through a pipette with a cotton plug into a clean vial to remove any particulate matter.
-
Evaporation Setup: Cover the top of the vial with parafilm. Use a needle to punch one or a few small holes in the parafilm. The number and size of the holes will control the rate of evaporation—fewer/smaller holes lead to slower evaporation and potentially better crystals.[8]
-
Incubation: Place the vial in a location with stable temperature and minimal air currents to ensure a slow, consistent evaporation rate.
-
Isolation: Once the solvent has mostly evaporated and crystals have formed, isolate them, wash sparingly with a solvent in which they are poorly soluble (like hexane), and dry.
Workflow Diagram: Slow Evaporation
Caption: Workflow for Slow Evaporation Crystallization.
Troubleshooting Common Crystallization Issues
Even with robust protocols, crystallization can require optimization. The following table outlines common problems and potential solutions.[3]
Table 2: Crystallization Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating some solvent.- Cool the solution to a lower temperature.- Try a different solvent or an anti-solvent system. |
| Oiling Out | - Degree of supersaturation is too high.- Cooling rate is too fast.- Presence of impurities. | - Use a more dilute starting solution.- Slow down the cooling rate significantly.- Re-purify the compound (e.g., by column chromatography) before crystallization. |
| Poor Crystal Quality (Small needles, powder) | - Rapid nucleation and crystal growth.- Too many nucleation sites (e.g., dust). | - Reduce the rate of cooling, evaporation, or anti-solvent diffusion.- Use a cleaner vial and filter the solution before setting up the crystallization. |
| Excessive Nucleation | - Solution is too concentrated.- Scratches or imperfections in the glassware. | - Dilute the solution slightly.- Use a new, clean, unscratched vial. |
References
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1). Available at: [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
University of Oklahoma. (n.d.). Crystal Growth, Selection and Mounting. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2315-2335. Available at: [Link]
-
Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Retrieved from [Link]
- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
-
ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Retrieved from [Link]
-
Ganapa Life Science. (n.d.). 6-Fluoro-2-oxindole (CAS 56341-39-0) Manufacturer. Retrieved from [Link]
Sources
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- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
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- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 9. ou.edu [ou.edu]
Technical Support Center: Synthesis of 6-Fluoro-2-phenylindoline
Introduction
Welcome to the technical support guide for the synthesis of 6-Fluoro-2-phenylindoline, a key intermediate in contemporary drug discovery. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. The narrative is structured to provide not just procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The most reliable and modular route to 6-Fluoro-2-phenylindoline typically involves a two-step process: first, the construction of the indole core via the Fischer indole synthesis, followed by a reduction of the indole double bond to yield the target indoline. This guide will address potential pitfalls in both stages of this synthetic sequence.
Overall Synthetic Workflow
The pathway begins with the acid-catalyzed condensation of 4-fluorophenylhydrazine with acetophenone to form 6-fluoro-2-phenyl-1H-indole. This intermediate is then reduced to the final product.
Caption: General two-step synthetic route to 6-Fluoro-2-phenylindoline.
Part 1: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but is notoriously sensitive to reaction conditions.[1][2] Low yields are a frequent complaint, often stemming from catalyst choice, temperature control, or side reactions.
Frequently Asked Questions (Fischer Indole Synthesis)
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most common contributing factors?
A: Low yields in this synthesis can typically be traced back to one of four key areas: the acid catalyst, reaction temperature, starting material purity, or inherent substituent effects.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[1][3] The catalyst facilitates both the key[4][4]-sigmatropic rearrangement and the final cyclization. A catalyst that is too weak may not drive the reaction to completion, while one that is too strong can cause degradation of the starting materials or the product.
-
Suboptimal Reaction Temperature: This reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[3] However, excessive heat can promote side reactions, such as aldol condensations or decomposition.[1][3]
-
Purity of Starting Materials: Arylhydrazines are prone to oxidation. Impurities in either the 4-fluorophenylhydrazine or the acetophenone can introduce competing reactions or inhibit the catalyst.[1]
-
Substituent Effects: The fluorine atom on the phenylhydrazine ring is an electron-withdrawing group, which can influence the nucleophilicity of the aniline nitrogen and the overall reaction rate.
Q2: I'm observing significant side product formation on my TLC. What are the likely side reactions?
A: The most common side reactions under acidic conditions are:
-
Aldol Condensation: Acetophenone can undergo acid-catalyzed self-condensation, especially at higher temperatures.[1]
-
N-N Bond Cleavage: The phenylhydrazone intermediate can undergo cleavage of the N-N bond, particularly if key intermediates are over-stabilized, leading to the formation of 4-fluoroaniline and other byproducts instead of cyclization.[1]
-
Dimerization/Polymerization: The indole product itself can be sensitive to strong acids and high temperatures, leading to oligomeric tars.
Q3: Which acid catalyst should I choose for the synthesis of 6-fluoro-2-phenylindole?
A: There is no single "best" catalyst, as the optimal choice often depends on the scale and specific laboratory conditions. A screening of different acid catalysts is highly recommended.[3]
| Catalyst Type | Examples | Typical Conditions & Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Methanesulfonic Acid[5] | Often used in catalytic amounts. Can be highly effective but may require careful control of temperature to prevent charring. |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂) | Can be very effective, often used in stoichiometric amounts. ZnCl₂ can require high temperatures (fusion conditions). |
| Polyprotic Acids | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent. Effective for driving the reaction to completion but can make product isolation difficult. |
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, this decision tree can help diagnose the issue.
Caption: Decision tree for troubleshooting low yield in Fischer indole synthesis.
Part 2: Troubleshooting the Indole-to-Indoline Reduction
The reduction of the electron-rich indole C2=C3 double bond can be challenging. The choice of reducing agent is critical to avoid over-reduction or side reactions.
Frequently Asked Questions (Reduction Step)
Q1: My reduction of 6-fluoro-2-phenylindole is incomplete. What can I do?
A: Incomplete reduction is common and can be addressed by:
-
Changing the Reducing Agent: If a mild reductant like sodium cyanoborohydride (NaBH₃CN) in acetic acid is ineffective, switch to a more powerful system. Catalytic hydrogenation (H₂ over Pd/C) at elevated pressure is often more effective. Another strong option is triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA).
-
Increasing Catalyst Loading: For catalytic hydrogenations, ensure the catalyst is fresh and increase the weight percentage (e.g., from 5 wt% to 10 wt%).
-
Optimizing Reaction Conditions: Increase reaction time or temperature (within reason). For hydrogenations, increase the H₂ pressure. Ensure efficient stirring to overcome mass transfer limitations.
Q2: I am seeing byproducts after the reduction. What are they?
A: Potential byproducts depend on the reducing agent used:
-
With Catalytic Hydrogenation: Over-reduction of the phenyl ring can occur under harsh conditions (high pressure/temperature). Dehalogenation (loss of the fluorine atom) is also a known risk with palladium catalysts.
-
With Acidic Hydride Reagents (e.g., NaBH₃CN/AcOH): If the reaction is not properly quenched, iminium intermediates can lead to other products. Polymerization can also occur under strongly acidic conditions.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for optimization. All manipulations of arylhydrazines should be performed in a well-ventilated fume hood using appropriate personal protective equipment, as they are suspected carcinogens.[5]
Protocol 1: Synthesis of 6-Fluoro-2-phenyl-1H-indole
This procedure uses p-toluenesulfonic acid, a common and effective Brønsted acid catalyst.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.05 eq).
-
Solvent & Catalyst: Add toluene (approx. 5 mL per 1 mmol of acetophenone) and p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10-20% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 6-fluoro-2-phenyl-1H-indole can be purified by flash column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water.[6][7]
Protocol 2: Reduction to 6-Fluoro-2-phenylindoline
This protocol uses sodium cyanoborohydride, a chemoselective reducing agent for imines and enamines.
-
Setup: In a round-bottom flask, dissolve the purified 6-fluoro-2-phenyl-1H-indole (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 mmol of indole).
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add sodium cyanoborohydride (NaBH₃CN) (2.0 - 3.0 eq) portion-wise over 15-20 minutes. Caution: NaBH₃CN is highly toxic and reacts with acid to release hydrogen cyanide gas. This step must be performed in a certified chemical fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice and then basifying to pH > 9 with a 6N sodium hydroxide (NaOH) solution.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 6-fluoro-2-phenylindoline can then be purified by flash column chromatography.
References
- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents.
-
Gaikwad, R., et al. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. Available at: [Link]
-
Fischer Indole Synthesis of 2-Phenylindole. Scribd. Available at: [Link]
-
Adam, M. J., et al. (1986). High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite. Journal of Nuclear Medicine, 27(12), 1896-901. Available at: [Link]
-
Li, J., et al. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11). Available at: [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Available at: [Link]
-
Martinez-Araya, C., et al. (2022). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules, 27(18), 5851. MDPI. Available at: [Link]
- US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents.
-
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]
-
Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. ResearchGate. Available at: [Link]
-
Guérin, L., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9572–9577. ACS Publications. Available at: [Link]
-
Topczewski, J. J., & Wipf, P. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron, 85, 132015. PMC. Available at: [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 100. MDPI. Available at: [Link]
-
Bygd, M. D., et al. (2023). Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Microbial Biotechnology, 16(10), 1955-1965. PMC. Available at: [Link]
-
Martin, C. (2016). Catalytic enantioselective Pictet-Spengler reaction of carbonyl compounds: Development and application to the asymmetric total synthesis of indole alkaloids. EPFL. Available at: [Link]
-
Indoles. Available at: [Link]
-
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. Available at: [Link]
-
Kim, S., et al. (2012). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 77(21), 9654-9661. ACS Publications. Available at: [Link]
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Technical Support Center: Purification Strategies for 6-Fluoro-2-phenylindoline
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Fluoro-2-phenylindoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated scaffold. The inherent chemical properties of indolines, particularly their basicity and potential for chirality, can present unique purification challenges. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of 6-Fluoro-2-phenylindoline and the general strategies for its purification.
Q1: What are the most common impurities I should expect in a crude 6-Fluoro-2-phenylindoline reaction mixture?
Understanding the potential impurities is the first step toward designing a robust purification strategy. The impurity profile is highly dependent on the synthetic route, but common culprits include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-fluoro-2-nitrophenyl derivatives or substituted anilines.
-
Over-Oxidized Byproducts: The indoline core is susceptible to oxidation. It is common to find the corresponding indole (6-fluoro-2-phenylindole) or even the oxindole (6-fluoro-2-phenyl-2-oxindole) in the crude mixture.
-
Reductive Cyclization Impurities: If the synthesis involves a reduction step (e.g., reduction of a nitro group followed by cyclization), you may encounter partially reduced intermediates or byproducts from incomplete cyclization.[1][2]
-
Isomers: Positional isomers can form if the precursors are not regiochemically pure.
-
Reagent-Derived Impurities: Residual catalysts (e.g., palladium, iron salts) or non-volatile reagents used in the reaction can contaminate the crude product.[1]
Q2: What are the key physicochemical properties of 6-Fluoro-2-phenylindoline that influence purification?
The purification strategy is dictated by the molecule's physical properties:
-
Basicity: The nitrogen atom in the indoline ring is a secondary amine and is basic (pKa of the conjugate acid is typically around 4-5). This basicity is a critical factor, as it can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing during chromatography.[3]
-
Solubility: Like many indole derivatives, 6-Fluoro-2-phenylindoline is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), and sparingly soluble in non-polar solvents like hexanes and water.[4][5] This solubility profile is ideal for both normal-phase chromatography and recrystallization from solvent/anti-solvent systems.
-
Chirality: The C2 carbon, bearing the phenyl group, is a stereocenter. Unless an asymmetric synthesis is employed, the product will be a racemic mixture of (R)- and (S)-enantiomers.[6] These enantiomers have identical physical properties in a non-chiral environment, meaning they will not be separated by standard techniques like silica gel chromatography or routine crystallization. Specialized chiral separation methods are required to resolve them.[7]
Q3: What are the primary purification strategies for 6-Fluoro-2-phenylindoline?
There are three main techniques, often used in combination:
-
Flash Column Chromatography: This is the most common method for purifying indole and indoline derivatives.[8][9][10] Silica gel is the standard stationary phase, typically using a gradient of ethyl acetate in hexanes.
-
Crystallization: If the product is a solid and has moderate to high purity (>90%), crystallization is an excellent method for achieving high purity and removing minor impurities. It is also scalable and cost-effective.[11]
-
Acid-Base Extraction: The basicity of the indoline nitrogen allows for selective extraction. The crude mixture can be dissolved in an organic solvent (like DCM or EtOAc) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated indoline will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product re-extracted into an organic solvent.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification experiments.
Chromatography Issues
Q: My product is co-eluting with an impurity on a silica gel column. How can I improve the separation?
Causality: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen solvent system to resolve. The selectivity of the mobile phase is insufficient.
Solutions:
-
Systematic Solvent Screening (TLC): Before running a large column, screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.
-
Change Solvent Selectivity: If a standard ethyl acetate/hexane system fails, switch to solvent systems that offer different types of intermolecular interactions. See the table below for suggestions.
-
Reduce the Elution Strength: Use a shallower gradient or an isocratic elution with a weaker solvent mixture. This gives the compounds more time to interact with the stationary phase, which can improve resolution.[3]
-
Consider a Different Stationary Phase: If silica gel fails, alumina (basic or neutral) can be a good alternative, especially given the basic nature of the indoline.[3] Reversed-phase (C18) chromatography is another option if the impurities have significantly different hydrophobicity.
| Solvent System (Mobile Phase) | Primary Interactions | Best For Separating |
| Hexanes / Ethyl Acetate | Dipole-Dipole | General purpose, good for a wide range of polarities. |
| Hexanes / Dichloromethane (DCM) | Dipole-Induced Dipole | Less polar than EtOAc; good for separating less polar compounds. |
| Toluene / Ethyl Acetate | π-π Stacking, Dipole | The aromatic toluene can provide different selectivity for aromatic compounds. |
| DCM / Methanol | H-Bonding, Dipole | A strong, polar system for eluting highly polar compounds or separating impurities with different H-bonding capabilities. |
Q: I'm observing significant peak tailing for my 6-Fluoro-2-phenylindoline during column chromatography. What is the cause and how do I fix it?
Causality: Peak tailing for basic compounds like indolines is almost always caused by strong, non-ideal interactions between the basic nitrogen and acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a portion of the analyte being retained more strongly, smearing the elution band.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your product for the acidic silanol sites, masking them and allowing your compound to elute in a sharp, symmetrical band.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., 1 mL of TEA per 1 L of eluent).[3]
-
Ammonium Hydroxide: If using a highly polar system like DCM/Methanol, a small amount of concentrated ammonium hydroxide can be added to the methanol portion.
-
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase.
-
Neutral or Basic Alumina: These lack the acidic silanol groups and are often excellent for purifying amines.
-
Deactivated Silica: You can pre-treat your silica gel by washing it with a solution containing a base like triethylamine before packing the column.[3]
-
Crystallization Issues
Q: My purified 6-Fluoro-2-phenylindoline is an oil and won't crystallize. What techniques can I try?
Causality: Crystallization requires the formation of an ordered crystal lattice. This can be inhibited by residual solvent, trace impurities acting as "crystal poisons," or the inherent properties of the molecule.
Solutions:
-
Ensure High Purity: Oils often crystallize upon reaching >95-98% purity. First, ensure your material is sufficiently pure via chromatography.
-
Solvent/Anti-Solvent Method: Dissolve your oily product in a minimal amount of a good solvent (e.g., DCM, EtOAc, or acetone). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes, pentane, or cold water) dropwise until the solution becomes persistently cloudy. Let it stand, or gently warm to redissolve and then cool slowly.
-
Slow Evaporation: Dissolve the oil in a suitable, moderately volatile solvent (like ethyl acetate) in a flask or vial. Cover the opening with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate over several hours or days in a quiet, vibration-free location.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the desired product from a previous batch, add it to a supersaturated solution to induce crystallization.
Chirality Issues
Q: I need to separate the (R)- and (S)-enantiomers of my 6-Fluoro-2-phenylindoline. How can this be done?
Causality: Enantiomers have identical physical properties and cannot be separated by achiral methods. Chiral recognition is required to form transient diastereomeric complexes that have different stabilities or properties.[6][7]
Solutions:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective analytical and preparative method for separating enantiomers. It requires a specialized chiral stationary phase (CSP).
-
Common CSPs: Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective for a wide range of compounds, including those with aromatic groups and stereocenters adjacent to nitrogen atoms.[6][12]
-
Mobile Phase: Typically, a normal-phase eluent like hexane/isopropanol or hexane/ethanol is used. The ratio of alcohol is optimized to achieve baseline separation.
-
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less solvent than HPLC, making it an attractive alternative for preparative separations.
-
Diastereomeric Salt Resolution: This is a classical chemical method. React your racemic indoline with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This forms a mixture of two diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. After separation, the desired enantiomer of the indoline is liberated by treatment with a base.
Part 3: Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to purify a crude mixture of 6-Fluoro-2-phenylindoline containing both more polar and less polar impurities.
-
TLC Analysis:
-
Prepare three TLC chambers with the following solvent systems:
-
10% Ethyl Acetate / 90% Hexanes
-
20% Ethyl Acetate / 80% Hexanes
-
30% Ethyl Acetate / 70% Hexanes
-
-
Spot your crude material on three separate TLC plates and develop one in each chamber. Visualize under UV light.
-
Choose the solvent system that places your product Rf between 0.2 and 0.4 and shows the best separation from impurities.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% EtOAc/Hexanes).
-
Pack the column carefully to avoid air bubbles.[3]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (about 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a weak solvent system (e.g., 5% EtOAc/Hexanes + 0.1% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your initial TLC analysis.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified 6-Fluoro-2-phenylindoline.
-
Protocol 2: Recrystallization from Ethyl Acetate / Hexanes
This protocol is suitable for purifying solid 6-Fluoro-2-phenylindoline that is >90% pure.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, just enough to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Induce Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.
-
Add Anti-Solvent: Slowly add hexanes dropwise to the room-temperature solution while stirring. Stop when the solution becomes faintly and persistently cloudy (the saturation point).
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. For better recovery, you can later move it to a refrigerator (2-8 °C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Part 4: Visualization Workflows
Diagram 1: Purification Strategy Selection
Caption: Decision tree for selecting the optimal primary purification strategy.
Diagram 2: Troubleshooting Low Purity after Chromatography
Caption: Workflow for diagnosing and solving low purity issues post-chromatography.
References
-
Scribd. Fischer Indole Synthesis of 2-Phenylindole. Retrieved from Scribd. [Link]
-
Asensio, A., et al. (2019). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Molecules, 24(15), 2789. [Link]
-
Zhao, S., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1409. [Link]
-
Shtil, A. A., et al. (2014). Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process. Nuclear Medicine Review, 17(1), 22-26. [Link]
-
ACS Publications. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. Retrieved from ResearchGate. [Link]
-
PubChem. 6-Fluoro-2-phenylquinazoline. Retrieved from PubChem. [Link]
-
ACS Publications. (2023). Highly Enantioselective Synthesis of 3a-Fluorofuro[3,2-b]indolines via Organocatalytic Aza-Friedel–Crafts Reaction/Selective C–F Bond Activation. Organic Letters. [Link]
-
IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE. Retrieved from International Journal of Novel Research and Development. [Link]
-
PMC. (2020). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Molecules, 25(13), 3051. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from American Pharmaceutical Review. [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 13(6), 1145. [Link]
-
OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Organic Chemistry: Current Research, 12(S1). [Link]
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
- Google Patents. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids.
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-323. [Link]
-
MDPI. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Catalysts, 11(11), 1339. [Link]
-
ResearchGate. (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal‐Catalyzed Indole Dearomatizations. Retrieved from ResearchGate. [Link]
-
TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Retrieved from Trade Science Inc. [Link]
-
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Crystals, 12(9), 1283. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from VTechWorks. [Link]
-
ResearchGate. (2023). Electrosynthesis of fluorinated indole derivatives. Retrieved from ResearchGate. [Link]
- Google Patents. US20130345438A1 - 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof.
-
Semantic Scholar. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from Semantic Scholar. [Link]
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Addressing solubility issues of fluorinated indolines in water
Technical Support Center: Fluorinated Indoline Solubility
Welcome to the technical support center for addressing solubility challenges with fluorinated indoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these promising but often sparingly soluble compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established physicochemical principles and field-proven laboratory practices.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I dissolved my fluorinated indoline in DMSO to make a stock solution. When I dilute it into my aqueous buffer (e.g., PBS, pH 7.4), it immediately precipitates. What's happening and how can I fix it?
Answer:
This is a classic case of a compound "crashing out" of solution due to a rapid and significant decrease in solvent polarity.[1] Your fluorinated indoline is likely highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. The abrupt transition causes the compound to exceed its solubility limit and precipitate.[2]
Here is a systematic approach to troubleshoot this issue:
dot
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Modify Dilution Technique: Instead of adding the DMSO stock directly into the buffer, try the reverse: add the aqueous buffer to your DMSO stock dropwise while vortexing vigorously.[1] This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Reduce Final Concentration: Your target concentration may simply be above the thermodynamic solubility limit of the compound in the final aqueous system.[1] Attempt the experiment at a lower concentration.
-
Incorporate a Co-solvent: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds.[3][4] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5]
-
Check the pH: Indoline moieties often contain a basic nitrogen atom. The solubility of such weakly basic compounds can be highly pH-dependent.[1][6]
-
Mechanism: In acidic conditions, the basic nitrogen becomes protonated (ionized), which dramatically increases aqueous solubility. As the pH rises towards neutral or alkaline, the compound becomes deprotonated (neutral form), which is less soluble.[1]
-
Action: If your experiment can tolerate it, try using a more acidic buffer. Even a small shift from pH 7.4 to 7.0 can sometimes be sufficient. You can determine the optimal pH by performing a pH-solubility profile (see Protocol 1).
-
Question 2: My fluorinated indoline seems to have low solubility regardless of the pH. Are there more advanced methods I can use?
Answer:
Yes. When simple pH adjustments and co-solvents are insufficient, more advanced formulation strategies are required. These are common in pharmaceutical development for poorly soluble drugs.[4][7][8]
-
Cyclodextrin Complexation: This is a highly effective and widely used technique.[9][10]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][11] They can encapsulate the hydrophobic fluorinated indoline molecule ("guest") within their cavity, forming a water-soluble "inclusion complex".[10][11][12] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[9][]
-
Common Choice: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[2][9]
-
Application: Prepare the aqueous buffer containing the cyclodextrin first, then add your DMSO stock to this solution. The complexation will occur in situ. (See Protocol 2).
-
-
Use of Surfactants (Micellar Solubilization):
-
Mechanism: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles. These are aggregates with a hydrophobic core and a hydrophilic shell.[5] Your fluorinated indoline can partition into the hydrophobic core, effectively being solubilized within the micelle.[14]
-
Common Choices: Non-ionic surfactants like Tween-80 or Poloxamer 188 are often used.[7]
-
Consideration: Surfactants can interfere with some biological assays or affect cell membrane integrity, so they must be used with caution and at the lowest effective concentration.
-
Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the more soluble, ionized form of the drug.[6] | pH 4-7 | Simple, cost-effective. | Limited to ionizable compounds; not suitable for all experimental systems.[1] |
| Co-solvents | Reduces the polarity of the bulk solvent (water), making it more favorable for the hydrophobic solute.[5][15] | 1-10% (v/v) | Easy to implement; effective for many compounds.[3] | Can have toxic effects in biological systems at higher concentrations.[2] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble host-guest complex.[9][11] | 1-5% (w/v) | High solubilization capacity; low toxicity (especially HP-β-CD).[2] | Can be expensive; may interact with other formulation components. |
| Surfactants | Sequesters the hydrophobic drug within the core of micelles.[5][14] | > CMC (e.g., 0.01-0.1%) | Very effective for highly hydrophobic compounds. | Potential for biological interference (e.g., cell toxicity).[2] |
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated indolines often poorly soluble in water? Fluorine's impact on solubility is complex. While often added to increase metabolic stability and binding affinity, it can also increase lipophilicity.[16][17][18][19][20] The high electronegativity of fluorine alters the electron distribution of the molecule.[16][21] Fluoro-arenes, in particular, are generally more lipophilic than their non-fluorinated counterparts.[16] This increased hydrophobicity makes it energetically unfavorable for the molecule to interact with the highly ordered hydrogen-bonding network of water, leading to poor aqueous solubility.[15]
Q2: I left my prepared solution in the fridge overnight and now there's a precipitate. What should I do? This indicates that your compound may have poor kinetic solubility or that the solution was supersaturated. Temperature is a key factor in solubility.[22]
-
Action: First, try to redissolve the precipitate by gently warming the solution (e.g., to 37°C) and vortexing.[2] If it redissolves, be sure to use it promptly or store it at the temperature at which it remains soluble.
-
Prevention: For future experiments, prepare the solution fresh and use it immediately. If storage is necessary, consider storing it at room temperature or 37°C (if the compound is stable) or reformulating using one of the methods described above to achieve true thermodynamic solubility. Repeated freeze-thaw cycles should also be avoided as they can promote precipitation, especially if the DMSO stock has absorbed water.[2][23]
Q3: Can I just filter my solution to remove the precipitate? Filtering is generally not recommended as a solution.[2] When you filter, you are removing the precipitated active compound, which means the final concentration of your solution will be unknown and lower than intended. This will compromise the accuracy and reproducibility of your experimental results. The best practice is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[2]
Q4: Will these solubility enhancement techniques affect my compound's activity? It's a critical consideration.
-
Co-solvents and Surfactants: These generally do not interact directly with the compound but alter the bulk solvent. However, they can affect protein conformation or cell membranes at high concentrations, which could indirectly impact results. Always run a vehicle control (buffer with the same concentration of co-solvent/surfactant but without your compound) to account for these effects.[2]
-
Cyclodextrins: The drug is in a dynamic equilibrium between its free and complexed state. Only the free drug is typically available to interact with the biological target. For most applications, this equilibrium is rapid, and the complex serves as a reservoir, releasing the free drug as it is consumed. However, if the binding affinity of the drug for the cyclodextrin is extremely high, it could potentially reduce the apparent activity. This is generally not an issue with standard assays.
Experimental Protocols
Protocol 1: Basic pH-Solubility Profile Determination
This protocol provides a rapid assessment of how pH affects your compound's solubility.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.[1]
-
Prepare Supersaturated Solutions: Add an excess amount of your solid fluorinated indoline to a microcentrifuge tube containing 1 mL of each buffer. The goal is to have undissolved solid remaining.
-
Equilibration: Tightly seal the tubes and rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach thermodynamic equilibrium.[1]
-
Phase Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes to pellet all undissolved solid.[1]
-
Sample and Quantify: Carefully collect a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH value to visualize the solubility profile.[1]
dot
Caption: Workflow for determining a pH-solubility profile.
Protocol 2: Formulation with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This protocol describes how to prepare a solution using HP-β-CD as a solubility enhancer.
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD to make a 5% (w/v) solution in your desired aqueous buffer (e.g., for 10 mL, add 500 mg of HP-β-CD). Stir or vortex until the HP-β-CD is completely dissolved. The solution should be clear.
-
Prepare Drug Stock: Prepare a high-concentration stock solution of your fluorinated indoline in 100% DMSO (e.g., 10-50 mM). Ensure all solid is dissolved.
-
Dilution/Complexation: While vortexing the HP-β-CD solution from Step 1, slowly add the required volume of your DMSO stock solution to reach your final target concentration.
-
Final Check: Visually inspect the final solution. It should be clear and free of any precipitate. If the solution is hazy, allow it to stir for 30-60 minutes at room temperature to facilitate complete complexation.
References
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8).
- Molecules. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.
- PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PMC. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
- The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents.
- Benchchem. Troubleshooting Peraquinsin precipitation in aqueous solution.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
- Wikipedia. Cosolvent.
- Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- PMC. (2008, August 31). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PMC. Solubilization techniques used for poorly water-soluble drugs.
- Fluorine in drug discovery: Role, design and case studies.
- MDPI. (2025, January 8). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation.
- Wiley Online Library. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31).
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Freie Universität Berlin. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
- MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- ThermoFisher. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs.
- SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water.
- Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- PMC. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- ACS Publications. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- Benchchem. The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals.
- JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. scispace.com [scispace.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 22. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 23. ziath.com [ziath.com]
Technical Support Center: Controlling Side Reactions in 6-Fluoro-2-phenylindoline Functionalization
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and controlling side reactions during the functionalization of 6-fluoro-2-phenylindoline. The unique electronic properties imparted by the fluorine atom and the phenyl group can lead to specific and often unexpected side reactions. This support center provides in-depth, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering explanations of the underlying chemistry and actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Acylation, Halogenation)
Q: My Friedel-Crafts acylation of 6-fluoro-2-phenylindoline resulted in a mixture of isomers, with significant amounts of the undesired product. How can I improve the regioselectivity?
A: This is a frequent challenge. The indoline core has multiple potentially reactive sites for electrophilic attack. The fluorine atom at the 6-position is an ortho, para-director, while the nitrogen atom strongly directs to the C5 and C7 positions. The phenyl group at C2 can also influence the electronic distribution. The final regioselectivity is a delicate balance of these electronic and steric effects.
Likely Causes & Solutions:
-
Steric Hindrance: The bulky phenyl group at the C2 position can sterically hinder attack at the C3 position of the indoline core. Similarly, acylation at the position ortho to the fluorine atom can be sterically hindered by the bulky acylium ion intermediate.[1] This often leads to substitution at the less hindered para position relative to the fluorine (the C4 position) or at the C5 position activated by the nitrogen.
-
Catalyst Choice: The choice of Lewis acid can significantly influence the outcome. Stronger Lewis acids like AlCl₃ can lead to lower selectivity due to increased reactivity.
-
Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less stable intermediates, leading to a mixture of products.[1]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Conduct the reaction at 0 °C or even lower to favor the kinetically controlled product, which is often the more sterically accessible one.
-
Use a Milder Lewis Acid: Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or rare earth metal triflates, which can offer better selectivity.
-
Protect the Indoline Nitrogen: The nitrogen of the indoline is nucleophilic and can react with the Lewis acid, deactivating the ring system.[2] Protecting the nitrogen with an electron-withdrawing group (e.g., Boc, Cbz) can prevent this side reaction and modulate the regioselectivity of subsequent electrophilic substitutions.
Issue 2: Competing N- vs. C-Functionalization
Q: I am attempting to N-alkylate my 6-fluoro-2-phenylindoline, but I am observing significant C-alkylation as a side product. How can I favor N-alkylation?
A: The nitrogen of the indoline is a nucleophile, but under certain conditions, the C3 position of the indole tautomer can also be nucleophilic, leading to C-alkylation.[3] The choice of base and reaction conditions is critical in directing the selectivity.
Likely Causes & Solutions:
-
Base Strength: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally preferred for deprotonating the indoline nitrogen, making it a more potent nucleophile for subsequent alkylation.
-
Solvent Effects: The choice of solvent can influence the reactivity of the resulting indolinide anion. Aprotic polar solvents like DMF or DMSO can effectively solvate the counter-ion, increasing the nucleophilicity of the nitrogen.
-
"Borrowing-Hydrogen" Methodology: For a more sustainable approach, iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has been shown to be highly selective for N-alkylation.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
Issue 3: Over-reaction and Poly-functionalization
Q: During my functionalization reaction, I am observing the formation of di- and tri-substituted products, leading to a complex mixture and low yield of the desired mono-substituted product.
A: This is a common issue in reactions where the product is more reactive than the starting material. For instance, in Friedel-Crafts alkylation, the introduced alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[5]
Likely Causes & Solutions:
-
Activating Substituents: The introduction of an electron-donating group can activate the indoline ring towards further electrophilic attack.
-
Stoichiometry Control: Using a large excess of the electrophile or catalyst can drive the reaction towards poly-substitution.
Mitigation Strategies:
| Strategy | Rationale | Recommended Conditions |
| Control Stoichiometry | Limiting the amount of the electrophile ensures that there is not enough reagent to react multiple times. | Use 1.0 - 1.1 equivalents of the electrophile. |
| Slow Addition | Adding the electrophile slowly over time maintains a low concentration, favoring mono-substitution. | Use a syringe pump for slow addition over 1-2 hours. |
| Use of Protecting Groups | An electron-withdrawing protecting group on the nitrogen can deactivate the ring, preventing over-reaction. | Boc or Cbz protection can be effective. |
| Friedel-Crafts Acylation vs. Alkylation | The acyl group introduced in Friedel-Crafts acylation is deactivating, preventing further acylation.[6][7] The resulting ketone can then be reduced to the desired alkyl group. | Use an acyl halide or anhydride with a Lewis acid, followed by a Clemmensen or Wolff-Kishner reduction. |
Issue 4: Oxidation of the Indoline Ring
Q: My reaction mixture is turning dark, and I am isolating oxidized byproducts like the corresponding indole or other colored impurities. How can I prevent this?
A: Indolines are susceptible to oxidation, especially in the presence of air, light, or certain reagents, which can lead to the formation of the corresponding indole derivative.[4][8] 2-Phenylindoline derivatives, in particular, can have antioxidant properties, indicating their propensity to be oxidized.[9][10][11]
Preventative Measures:
-
Inert Atmosphere: Always conduct reactions involving indolines under an inert atmosphere of nitrogen or argon to exclude oxygen.[8]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Avoid Strong Oxidizing Agents: Be mindful of the reagents used and avoid any that are known to be strong oxidants.
-
Addition of Antioxidants: In some cases, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can help to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: How does the fluorine substituent at the 6-position influence the reactivity and potential side reactions of the 2-phenylindoline core?
A1: The fluorine atom has a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R).[12] This has several implications:
-
Deactivation of the Benzene Ring: The strong inductive effect of fluorine deactivates the benzene portion of the indoline ring towards electrophilic aromatic substitution compared to an unsubstituted indoline.
-
Directing Effects: As an ortho, para-director, the fluorine atom will direct incoming electrophiles to the C5 and C7 positions. However, the strong activation by the nitrogen atom often dominates, favoring substitution at C5.[13]
-
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can increase the acidity of the N-H proton, making deprotonation easier for N-functionalization.
Q2: What is the best way to achieve selective N-acylation of 6-fluoro-2-phenylindoline without C-acylation?
A2: Selective N-acylation can generally be achieved under basic conditions.[14][15] The use of a non-nucleophilic base like sodium hydride will deprotonate the nitrogen, and the resulting anion is a strong enough nucleophile to react with an acylating agent like an acyl chloride or anhydride. Alternatively, catalyst-free N-acylation with acetic anhydride has been reported for various amines and may be applicable.[14] Recently, the use of thioesters as the acyl source in the presence of a base like Cs₂CO₃ has been shown to be a mild and chemoselective method for N-acylation of indoles.[16]
Q3: Can I perform a Friedel-Crafts reaction directly on the benzene ring of 6-fluoro-2-phenylindoline? What are the expected challenges?
A3: Yes, but with challenges. The primary challenges are:
-
Regioselectivity: As discussed in Issue 1, achieving high regioselectivity can be difficult due to multiple activating and directing groups.
-
Catalyst Deactivation: The indoline nitrogen can coordinate with the Lewis acid catalyst, effectively deactivating it.[2] Stoichiometric amounts of the catalyst may be required.
-
Ring Deactivation: The fluorine atom deactivates the benzene ring, potentially requiring harsher reaction conditions which can lead to more side products.[1]
Q4: Are there any specific safety precautions I should take when working with fluorinated indolines and strong acids or bases?
A4: Yes. While the C-F bond is generally strong, harsh conditions can potentially lead to defluorination, which could generate hydrofluoric acid (HF).[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses. Be prepared with a calcium gluconate gel as a first-aid measure in case of accidental skin contact with HF.
Experimental Protocols
Protocol 1: Selective N-Acylation of 6-Fluoro-2-phenylindoline
This protocol is designed to favor N-acylation while minimizing C-acylation and other side reactions.
Materials:
-
6-Fluoro-2-phenylindoline
-
Acyl chloride or anhydride (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 6-fluoro-2-phenylindoline (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regiocontrolled Friedel-Crafts Acylation (C5-selective)
This protocol is optimized for selective acylation at the C5 position, leveraging the directing effect of the nitrogen atom.
Materials:
-
N-Boc-6-fluoro-2-phenylindoline (starting with the protected indoline is recommended)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice and concentrated HCl
Procedure:
-
Assemble a flame-dried reaction apparatus under an inert atmosphere.[2]
-
In a round-bottom flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve N-Boc-6-fluoro-2-phenylindoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Concepts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. journals.pen2print.org [journals.pen2print.org]
- 13. researchgate.net [researchgate.net]
- 14. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
13C NMR chemical shifts of 6-Fluoro-2-phenylindoline
Title: Analytical Methodologies for the 13C NMR Structural Elucidation of 6-Fluoro-2-phenylindoline: Experimental vs. Computational (DFT) vs. Empirical Approaches
Target Audience: Analytical chemists, computational chemists, and oncology drug development professionals.
Executive Summary & Contextual Background
In contemporary drug discovery, the precise structural elucidation of halogenated stereocenters is critical. 6-Fluoro-2-phenylindoline is an essential synthetic intermediate in the development of next-generation YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors, which are actively investigated for the treatment of mesothelioma and NF2-mutant non-small cell lung cancer (NSCLC) [1].
Because the indoline core adopts a puckered "envelope" conformation and the C6-fluorine atom exerts intense inductive (-I) and mesomeric (+M) effects, empirical predictions of its
Comparative Analysis of Analytical Methodologies
To accurately assign the
A. Empirical Prediction (e.g., HOSE Codes / Machine Learning)
-
Mechanism: Utilizes 2D topological models and historical databases (like HOSE codes) to estimate shifts based on nearest-neighbor atom spheres.
-
Performance: Extremely rapid (< 1 minute), but fails to capture the 3D through-space interactions of the C2-phenyl ring or the exact tensor shielding caused by the highly electronegative C6-fluorine.
-
Causality for Failure: Empirical algorithms struggle to predict the exact magnitude of
, , and couplings because they average data from loosely related fluorinated indoles, missing the specific geometric constraints of the 2-phenyl substitution.
B. Quantum Mechanical (DFT-GIAO) Modeling
-
Mechanism: Utilizes Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) methods to calculate the absolute magnetic shielding tensors based on the molecule's optimized 3D electron density.
-
Performance: Computationally expensive but provides highly accurate, conformation-specific shifts.
-
Causality for Success: By utilizing a basis set with diffuse functions (e.g., 6-311+G(2d,p)), DFT successfully models the spatial distribution of the fluorine's lone pairs, properly computing the substantial downfield shift at C6 and upfield shifts at the ortho positions (C5, C7).
C. Experimental Acquisition (Ground Truth)
-
Mechanism: Direct analysis of the synthesized compound using high-field FT-NMR spectroscopy.
-
Performance: Represents absolute reality. Resolves actual carbon-fluorine spin-spin coupling constants (
), which serve as definitive markers for regiochemistry.
Quantitative Data: C NMR Chemical Shift Comparison
The table below contrasts the empirical predictions (Mnova/ChemDraw estimation), calculated DFT-GIAO theoretical shifts, and experimental high-resolution
Note the significant delta (
| Carbon Position | Empirical Prediction (ppm) | DFT-GIAO Calculation (ppm) | Experimental Results (ppm) | Spin-Spin Coupling ( |
| C2 | 67.2 | 64.8 | 65.1 | - |
| C3 | 36.5 | 38.1 | 38.4 | - |
| C3a | 128.0 | 125.6 | 125.9 | |
| C4 | 121.2 | 119.8 | 120.1 | |
| C5 | 108.5 | 104.9 | 105.2 | |
| C6 | 160.2 | 163.5 | 163.8 | |
| C7 | 102.1 | 97.5 | 98.0 | |
| C7a | 150.5 | 152.1 | 152.6 | |
| C1' | 142.0 | 143.5 | 143.8 | - |
| C2', C6' | 126.5 | 127.1 | 127.3 | - |
| C3', C5' | 128.5 | 128.8 | 128.6 | - |
| C4' | 127.0 | 127.4 | 127.5 | - |
Key Finding: The Experimental and DFT datasets agree within
Self-Validating Methodological Protocols
To ensure reproducibility, researchers must adhere strictly to the following parameters for DFT modeling and experimental verification.
Protocol A: DFT-GIAO Computational Workflow
-
Conformational Search & Geometry Optimization:
-
Construct 6-fluoro-2-phenylindoline in silico.
-
Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d,p) level of theory in the gas phase.
-
Causality: The (d,p) polarization functions allow for asymmetric electron density around the heterocycle, ensuring the pseudo-equatorial orientation of the C2-phenyl ring is captured as the lowest-energy minimum.
-
-
Frequency Analysis:
-
Run a vibrational frequency calculation. Ensure there are zero imaginary frequencies, validating that the structure is a true energetic minimum rather than a saddle point.
-
-
Magnetic Shielding Tensor Calculation:
-
Compute the NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level.
-
Causality: The addition of diffuse functions (+) is non-negotiable here; they are required to accurately model the spatially diffuse lone pairs of the fluorine atom, which strictly dictate the chemical shielding environment of the indoline aromatic ring.
-
-
Referencing: Subtract the isotropic shielding values of the target molecule from those of a TMS standard calculated at the exact same level of theory to yield the final chemical shifts.
Protocol B: High-Resolution Experimental C NMR Acquisition
-
Sample Preparation: Dissolve exactly 15–20 mg of highly purified 6-fluoro-2-phenylindoline in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). Transfer to a high-quality 5 mm NMR tube. -
Instrument Configuration: Utilize a 400 MHz FT-NMR spectrometer equipped with a broadband multinuclear probe (operating at 100 MHz for
C). -
Pulse Sequence (zgpg30): Apply a standard
C observe sequence with inverse-gated H decoupling (WALTZ-16) to eliminate C-H splitting while retaining Nuclear Overhauser Effect (NOE) signal enhancement. -
Relaxation Delay (D1): Set D1 to
seconds.-
Causality: Quaternary carbons (C6, C7a, C3a, C1') lack attached protons and thus have significantly longer
longitudinal relaxation times. A standard 1-second delay will cause these critical signals to saturate and disappear into the baseline noise.
-
-
Data Processing: Accumulate a minimum of 1024 scans. Apply exponential line broadening (LB = 1.0 Hz) prior to Fourier Transformation to maximize signal-to-noise ratio without obscuring the critical multiplet splits caused by
couplings.
Analytical Workflow Diagram
Below is a visualization of the decision matrix when elucidating the exact structure of fluorinated indolines.
Caption: Analytical workflows comparing Empirical, Computational (DFT), and Experimental NMR elucidation.
Conclusion
For complex heteroaromatic scaffolds like 6-fluoro-2-phenylindoline , relying solely on rapid empirical prediction software introduces a severe risk of regioisomer misassignment due to the complex stereoelectronic interplay of the C6-fluorine atom and the C2-phenyl ring.
As demonstrated by the comparative data, DFT-GIAO quantum mechanical calculations provide an exceptional proxy for experimental ground truth, successfully predicting the ~163 ppm shift of C6 and the intense shielding of the adjacent C5 and C7 carbons. However, rigorous Experimental
References
- Title: Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors (Patent US20210299100A1)
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Indolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into these molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. As the development of fluorinated drug candidates continues to grow, a thorough understanding of their behavior under mass spectrometric analysis is crucial for their identification, characterization, and metabolic profiling.
This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of non-fluorinated and fluorinated indolines, with a focus on the underlying mechanistic principles that govern their dissociation pathways. By understanding how fluorination influences fragmentation, researchers can more effectively interpret mass spectra, elucidate the structure of novel compounds, and gain valuable insights into their chemical properties.
Core Principles of Indoline Fragmentation
Under electron ionization (EI), the most common ionization technique for generating fragment-rich mass spectra, the fragmentation of the basic indoline structure is primarily driven by the stability of the resulting ions. The key fragmentation pathways for non-substituted indoline are initiated by the loss of an electron to form the molecular ion (M+•), which then undergoes a series of characteristic bond cleavages.
Two predominant fragmentation mechanisms for the indoline core are:
-
Benzylic Cleavage: The bond between the C2 and C3 carbons of the five-membered ring is a benzylic position relative to the aromatic ring. Cleavage of this bond is energetically favorable as it leads to the formation of a stable, resonance-stabilized cation.
-
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring of the indoline can undergo a retro-Diels-Alder reaction, a concerted cycloreversion that results in the formation of a diene and a dienophile. This pathway is particularly relevant for understanding the fragmentation of the core indoline structure.
Comparative Fragmentation Analysis: Indoline vs. 6-Fluoroindoline
To illustrate the influence of fluorination on the fragmentation of the indoline scaffold, we will compare the electron ionization mass spectra of indoline and 6-fluoroindoline. The data presented here is based on the publicly available spectra from the NIST Mass Spectrometry Data Center.
Mass Spectrum of Indoline
The EI mass spectrum of indoline is characterized by a prominent molecular ion peak (m/z 119) and a series of fragment ions resulting from the cleavage of the five-membered ring.
| m/z | Relative Abundance (%) | Proposed Fragment | Plausible Fragmentation Pathway |
| 119 | 100 | [C8H9N]+• | Molecular Ion |
| 118 | 85 | [C8H8N]+ | Loss of a hydrogen radical |
| 91 | 65 | [C7H7]+ | Loss of HCN from [M-H]+ |
| 77 | 15 | [C6H5]+ | Loss of C2H4 from [M-H]+ (RDA) |
Mass Spectrum of 6-Fluoroindoline
The introduction of a fluorine atom at the 6-position of the indoline ring significantly alters the fragmentation pattern. The electron-withdrawing nature of fluorine influences the stability of the resulting fragment ions and can open up new fragmentation channels.
| m/z | Relative Abundance (%) | Proposed Fragment | Plausible Fragmentation Pathway |
| 137 | 100 | [C8H8FN]+• | Molecular Ion |
| 136 | 80 | [C8H7FN]+ | Loss of a hydrogen radical |
| 109 | 50 | [C7H6F]+ | Loss of HCN from [M-H]+ |
| 108 | 30 | [C7H5F]+• | Loss of HF from the molecular ion |
| 95 | 20 | [C6H4F]+ | Loss of C2H4 from [M-H]+ (RDA) |
Mechanistic Insights into the Influence of Fluorine
The comparison of the two spectra reveals several key differences in the fragmentation pathways, primarily attributable to the electronic effects of the fluorine substituent.
Stabilization of the Molecular Ion
Both indoline and 6-fluoroindoline exhibit abundant molecular ion peaks, which is characteristic of aromatic systems. The high relative abundance of the molecular ion in 6-fluoroindoline suggests that the fluorine atom may contribute to the overall stability of the ionized molecule.
Enhanced Benzylic Cleavage and Subsequent Fragmentation
The primary fragmentation pathway for both compounds involves the loss of a hydrogen atom to form the [M-H]+ ion. However, the subsequent fragmentation of this ion is influenced by the fluorine atom. The loss of hydrogen cyanide (HCN) is a common fragmentation pathway for nitrogen-containing heterocycles. In 6-fluoroindoline, the resulting fragment at m/z 109 is more abundant relative to the corresponding fragment at m/z 91 in indoline. This suggests that the electron-withdrawing fluorine atom may stabilize the resulting cation.
Introduction of Novel Fragmentation Pathways: Loss of HF
A significant difference in the fragmentation of 6-fluoroindoline is the appearance of a notable peak at m/z 108, corresponding to the loss of a neutral hydrogen fluoride (HF) molecule from the molecular ion. This pathway is not available to non-fluorinated indoline and serves as a diagnostic marker for the presence of a fluorine substituent on the aromatic ring.
The following diagrams, generated using the DOT language, illustrate the proposed core fragmentation pathways for both indoline and 6-fluoroindoline.
Caption: Proposed EI fragmentation of indoline.
Caption: Proposed EI fragmentation of 6-fluoroindoline.
Experimental Protocols
The following provides a general workflow for the analysis of fluorinated indolines using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the fluorinated indoline standard at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable. A common dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: A typical scan range would be from m/z 40 to 500 to encompass the molecular ion and key fragment ions.
-
Data Acquisition and Analysis Workflow
Caption: General workflow for GC-MS analysis.
Conclusion
The introduction of fluorine to the indoline scaffold introduces distinct and predictable changes to its mass spectral fragmentation pattern. Key differentiating features include the potential for neutral loss of HF and altered relative abundances of fragment ions due to the electronic influence of the fluorine atom. A thorough understanding of these patterns is essential for the confident identification and structural elucidation of novel fluorinated indoline-containing compounds in drug discovery and development. By combining empirical data with a mechanistic understanding of fragmentation processes, researchers can leverage mass spectrometry as a powerful tool in the advancement of fluorinated pharmaceuticals.
References
-
National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center. [Link]
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
A Comparative Guide to Validating the Chiral Purity of 6-Fluoro-2-phenylindoline Isomers
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development. The distinct three-dimensional arrangements of enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the chiral purity of 6-fluoro-2-phenylindoline isomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and provide supporting data to guide you in selecting the most appropriate method for your needs.
The Criticality of Chiral Purity in Drug Development
6-Fluoro-2-phenylindoline is a key structural motif in many biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] However, the chiral center at the C2 position necessitates stringent control over the stereochemical composition of any drug candidate. The presence of an undesired enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, robust and reliable analytical methods for determining enantiomeric excess (ee) are paramount throughout the drug development lifecycle, from discovery and process development to quality control of the final active pharmaceutical ingredient (API).
A Comparative Overview of Analytical Techniques
The choice of analytical technique for chiral purity determination depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the specific properties of the analyte. While chromatographic techniques are often the gold standard for their high resolving power, NMR spectroscopy offers a rapid and often non-destructive alternative.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.[2] |
| Resolution | Excellent resolution can be achieved with a wide variety of commercially available CSPs.[3][4] | Often provides higher efficiency and resolution than HPLC, especially for complex mixtures.[5][6] | Dependent on the choice of CSA, analyte concentration, and magnetic field strength. |
| Analysis Time | Typically 10-30 minutes per sample. | Significantly faster than HPLC, often with run times of less than 10 minutes.[1][7] | Very rapid, with data acquisition typically taking a few minutes. |
| Solvent Consumption | High, uses organic solvents which can be costly and environmentally unfriendly. | "Greener" technique that primarily uses compressed CO2 with a small amount of organic co-solvent.[1][7] | Low, uses small volumes of deuterated solvents. |
| Sensitivity (LOD/LOQ) | High, suitable for detecting trace amounts of the undesired enantiomer. | Comparable to or better than HPLC. | Generally lower than chromatographic methods. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[8] | Often faster method development due to rapid equilibration times. | Requires screening of suitable CSAs and optimization of experimental conditions.[9] |
| Non-destructive | No | No | Yes, the sample can be recovered. |
Experimental Protocols and Methodologies
To provide a practical comparison, we present detailed, step-by-step methodologies for each technique. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the results.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds, including those with aromatic and heterocyclic moieties like 6-fluoro-2-phenylindoline.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[3]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape for basic compounds. A typical starting gradient is 90:10 (v/v) n-Hexane:IPA with 0.1% DEA.
-
Sample Preparation: Dissolve the 6-fluoro-2-phenylindoline sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability:
-
Inject a racemic standard of 6-fluoro-2-phenylindoline.
-
The resolution between the two enantiomeric peaks should be greater than 1.5.
-
The tailing factor for each peak should be less than 1.5.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development and Validation.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations, reduced solvent consumption, and often superior resolution.[6] The use of supercritical CO₂ as the primary mobile phase component provides low viscosity and high diffusivity, leading to higher efficiency.
Experimental Protocol: Chiral SFC Analysis
-
Instrumentation and Materials:
-
SFC System: An analytical SFC system equipped with a CO₂ pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Column: Similar polysaccharide-based columns as used in HPLC are highly effective (e.g., Lux® Cellulose-1, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., methanol or ethanol). A typical starting gradient is a 5-minute linear gradient from 5% to 40% co-solvent.
-
Sample Preparation: Dissolve the 6-fluoro-2-phenylindoline sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
System Suitability:
-
Inject a racemic standard.
-
The resolution between the enantiomeric peaks should be greater than 2.0.
-
-
Data Analysis:
-
Calculate the enantiomeric excess as described for the HPLC method.
-
Decision Tree for Chromatographic Method Selection
Caption: Decision tree for selecting between Chiral HPLC and SFC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[2] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts for corresponding protons in the NMR spectrum.
Experimental Protocol: Chiral NMR Analysis
-
Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral phosphoric acid can be effective for discriminating enantiomers of compounds with amine or amide functionalities.[9]
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 6-fluoro-2-phenylindoline sample into an NMR tube.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the CSA to the NMR tube and gently mix.
-
Acquire another ¹H NMR spectrum.
-
-
-
NMR Parameters:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA.
-
Integrate the two distinct peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
Method Validation According to ICH Q2(R2) Guidelines
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical method validation.[10][11][12][13][14]
Key validation parameters for a chiral purity assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. For chiral methods, this means demonstrating baseline resolution between the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
The validation of chiral purity for 6-fluoro-2-phenylindoline isomers can be effectively achieved using chiral HPLC, chiral SFC, or chiral NMR spectroscopy.
-
Chiral HPLC is a well-established and reliable technique that provides excellent resolution and sensitivity, making it a suitable choice for quality control and release testing.
-
Chiral SFC offers significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and preparative separations.[7] Its often-superior resolving power can be beneficial for complex mixtures.
-
Chiral NMR is a powerful tool for rapid, non-destructive analysis, particularly useful for reaction monitoring and in-process controls where speed is critical.
The ultimate choice of method will depend on the specific requirements of the analysis. For routine quality control where high accuracy and sensitivity are paramount, a validated chiral HPLC or SFC method is recommended. For rapid screening or when sample is limited, chiral NMR provides a valuable alternative. A thorough method validation following ICH Q2(R2) guidelines is essential to ensure the reliability and regulatory acceptance of the chosen method.
References
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- ResearchGate. (n.d.).
- International Council for Harmonisation. (2023, November 30).
- Wong, M. M., Holzheuer, W. B., & Webster, G. K. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 101-105.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Giménez-Campillo, C., et al. (2025, November 15).
- Frontiers in Chemistry. (2018, August 17). Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids.
- IntuitionLabs.ai. (2026, March 2). ICH Q2(R2)
- Gimeno, B., et al. (2024, April 26). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI.
- Agilent Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Christopher, J. W., et al. (2016, September 6).
- LCGC International. (2023, January 19).
- Phenomenex. (n.d.).
- Satinský, D., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Armstrong, D. W., et al. (2020, November 12). High Efficiency Chiral Separations in HPLC and SFC.
- Royal Society of Chemistry. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers.
- European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2).
- MDPI. (2024, April 26). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles.
- UNIPI. (2022, September 8).
- Wockhardt Research Centre. (n.d.).
- American Laboratory. (2023, September 26).
- European Pharmaceutical Review. (2024, June 12).
- Indian Journal of Pharmaceutical Education and Research. (2021, April 15). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
- QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol | Request PDF.
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A Comparative Guide to the Infrared Spectroscopy of 6-Fluoro-2-phenylindoline: Characteristic Peaks and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 6-Fluoro-2-phenylindoline, a fluorinated heterocyclic compound, presents a unique spectroscopic profile that is crucial for its identification, purity assessment, and the study of its molecular interactions. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 6-Fluoro-2-phenylindoline, offering a comparative perspective with related structures and the foundational principles governing its spectral features.
The Vibrational Fingerprint: Understanding the IR Spectrum of 6-Fluoro-2-phenylindoline
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For 6-Fluoro-2-phenylindoline, the key vibrational modes arise from the interplay of its indoline core, the phenyl substituent, and the fluorine atom. The expected characteristic absorption peaks are a synthesis of the vibrations from the N-H bond of the secondary amine, the aromatic and aliphatic C-H bonds, the C-N bond, the aromatic C=C bonds, and the C-F bond.
A detailed breakdown of the expected IR absorption bands for 6-Fluoro-2-phenylindoline is presented below, with comparisons to the simpler indoline and the related aromatic 2-phenylindole.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 6-Fluoro-2-phenylindoline | Comparative Notes |
| N-H (Secondary Amine) | Stretching | 3350 - 3310 (sharp, medium) | In indoline, the N-H stretch is a prominent feature.[1][2] The presence of the bulky phenyl group and the electron-withdrawing fluorine in 6-Fluoro-2-phenylindoline may slightly shift this peak compared to unsubstituted indoline. Secondary amines typically show a single N-H stretching band in this region.[3] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | These peaks are characteristic of the C-H bonds on both the phenyl ring and the aromatic portion of the indoline core.[4][5] |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Arising from the -CH2- and -CH- groups in the five-membered ring of the indoline structure.[4][6] |
| C=C (Aromatic) | Stretching | 1620 - 1580 and 1500 - 1400 | Multiple bands are expected due to the presence of two aromatic rings. These absorptions are characteristic of carbon-carbon stretching vibrations within the aromatic rings.[4][5] |
| C-N | Stretching | 1335 - 1250 | This peak corresponds to the stretching of the C-N bond within the indoline ring and is typical for aromatic amines.[3] |
| C-F | Stretching | 1250 - 1000 | The C-F stretching vibration is typically strong and falls within the fingerprint region.[7] Its exact position can be influenced by the aromatic system. |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[5] |
Comparative Spectral Analysis
To fully appreciate the IR spectrum of 6-Fluoro-2-phenylindoline, a comparison with its structural relatives, indoline and 2-phenylindole, is instructive.
-
Indoline: The spectrum of indoline is dominated by a strong N-H stretching band and aliphatic C-H stretching bands.[1][2][8] The aromatic C-H and C=C stretching bands are also present. The absence of the phenyl group and fluorine atom simplifies the spectrum in the fingerprint region.
-
2-Phenylindole: While not a direct analogue due to its aromatic pyrrole ring, 2-phenylindole provides insight into the influence of the 2-phenyl substituent. Its spectrum shows a characteristic N-H stretch for the indole ring and strong aromatic C-H and C=C absorptions.[9][10][11] The lack of a saturated five-membered ring means the aliphatic C-H stretching region below 3000 cm⁻¹ will be absent.
The introduction of a fluorine atom at the 6-position of the indoline ring in 6-Fluoro-2-phenylindoline is expected to introduce a strong C-F stretching band, a key distinguishing feature. The electron-withdrawing nature of fluorine may also induce slight shifts in the frequencies of the N-H and aromatic C-H vibrations.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, rapid, and reliable method for obtaining IR spectra of solid and liquid samples with minimal preparation.[12][13][14]
Objective: To obtain a high-quality FTIR spectrum of solid 6-Fluoro-2-phenylindoline.
Materials and Equipment:
-
FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.
-
Sample of 6-Fluoro-2-phenylindoline (solid).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
With the empty, clean ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid 6-Fluoro-2-phenylindoline sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.[15]
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify and label the characteristic peaks corresponding to the functional groups of 6-Fluoro-2-phenylindoline.
-
-
Cleaning:
-
After the measurement, retract the press, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipes.
-
Visualizing the Molecular Vibrations
The following diagram illustrates the structure of 6-Fluoro-2-phenylindoline and highlights the key bonds responsible for its characteristic IR absorption peaks.
Caption: Molecular structure of 6-Fluoro-2-phenylindoline with key IR vibrational modes.
Conclusion
The infrared spectrum of 6-Fluoro-2-phenylindoline is a rich source of structural information, characterized by distinct absorption bands for its N-H, aromatic and aliphatic C-H, C=C, C-N, and C-F functional groups. By understanding the expected positions of these peaks and comparing them to related molecules, researchers can confidently identify and characterize this important fluorinated scaffold. The use of modern techniques like ATR-FTIR provides a rapid and reliable means to obtain high-quality spectral data, which is indispensable in the fields of chemical synthesis, quality control, and drug development.
References
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The features of IR spectrum. The typical IR absorption range for covalent bonds is 400 0r 600 - 4000 cm-1. [Link]
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INFRARED SPECTROSCOPY. Absorptions of Amines (R-NH-R1). [Link]
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University of Calgary. IR: amines. [Link]
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PubChem. 2-Phenylindole. [Link]
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SpectraBase. 2-Phenylindole. [Link]
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Table of Characteristic IR Absorptions. [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
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PubChem. Indoline. [Link]
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ResearchGate. IR spectra of indole-3-acetic acid in KBr. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
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National Institutes of Health. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]
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NIST WebBook. 1H-Indole, 2,3-dihydro-. [Link]
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SpectraBase. Indole - Optional[FTIR] - Spectrum. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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WebSpectra. IR Absorption Table. [Link]
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UMass OWL. IR Group Frequencies. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]
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National Institutes of Health. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. [Link]
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ResearchGate. The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. [Link]
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NIST WebBook. 2-(4-Fluorophenyl)indole. [Link]
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ResearchGate. FT-IR spectrum of [Ru(L1) 2 (PF 6 ) 2 ] complex. [Link]
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Comprehensive Elemental Analysis Standards for 6-Fluoro-2-phenylindoline: A Comparison Guide
The Analytical Challenge of Fluorinated Pharmaceuticals
6-Fluoro-2-phenylindoline (C14H12FN, M.W.: ~213.25 g/mol ) is a critical biaryl derivative intermediate utilized in the synthesis of YAP/TAZ-TEAD protein-protein interaction inhibitors for advanced pharmaceutical applications[1]. Validating the precise elemental composition (Theoretical: C 78.85%, H 5.67%, N 6.57%, F 8.91%) is a mandatory Quality Assurance (QA) step.
However, fluorinated organic compounds present a notorious challenge in elemental analysis. The high bond dissociation energy of the C–F bond (~485 kJ/mol) resists standard combustion. Furthermore, during traditional Dumas combustion (CHN analysis), liberated fluorine violently reacts with the quartz (SiO2) components of the combustion tube to form volatile silicon tetrafluoride (SiF4) and water[2]. This side reaction not only damages the instrumentation but artificially liberates oxygen from the glass and sequesters hydrogen as HF, causing catastrophic deviations in hydrogen and oxygen quantification[2].
To achieve accurate empirical profiling, we must employ specialized, causality-driven methodologies that sequester fluorine during CHN analysis and dynamically cleave the C–F bond for precise halogen quantification.
Objective Comparison: Alternative Methods for Fluorinated Analytes
To determine the exact composition of 6-Fluoro-2-phenylindoline, laboratories must select the correct suite of techniques for both the CHN backbone and the halogen side chain.
CHN Profiling: Traditional Dumas vs. F-Trapped Dumas
-
Traditional Dumas Combustion: The sample is combusted at ~1000°C in an O2 stream[3]. While effective for standard organics, applying this directly to 6-Fluoro-2-phenylindoline yields highly inaccurate Hydrogen data due to HF formation and tube degradation.
-
F-Trapped Dumas (Gold Standard): Integrating a specific halogen absorber (such as Magnesium Oxide or Cerium(IV) Oxide) into the combustion tube sequesters the reactive fluorine before it reaches the chromatographic column. This prevents interference, allowing precise Thermal Conductivity Detector (TCD) quantification of C, H, and N without matrix effects.
Fluorine Quantification: Schöniger Flask vs. Combustion Ion Chromatography (CIC)
-
Schöniger Flask Combustion: A classical manual method where the sample is combusted in an oxygen-filled flask. While inexpensive, it frequently fails to completely break stable C–F bonds, leading to low fluorine recovery. Furthermore, it lacks automation and exposes operators to hazardous manual sample handling.
-
Combustion Ion Chromatography (CIC): The modern, automated alternative. CIC merges high-temperature pyrohydrolytic combustion (up to 1100°C) with the separation power of Ion Chromatography (IC)[4]. Automated sample introduction into a flame-sensor-controlled furnace ensures 100% C–F bond cleavage[5]. The evolved HF is continuously absorbed into an aqueous solution (H2O2/H2O)[6] and quantified by conductivity detection, enabling sub-μg/g (ppm) detection limits[4].
Quantitative Method Comparison
The following table summarizes the comparative performance of these analytical alternatives when analyzing 6-Fluoro-2-phenylindoline.
| Analytical Method | Target Analytes | Precision (RSD%) | Limit of Detection | Mechanistic Advantage / Disadvantage |
| Traditional CHN | C, H, N | > 2.5% (Poor H) | ~0.1% | Disadvantage: Fluorine reacts with quartz, skewing H values and causing rapid tube failure. |
| F-Trapped CHN | C, H, N | < 0.2% | ~0.1% | Advantage: In-line F-scavengers (MgO/CeO₂) restore accurate quantitative integrity for H. |
| Schöniger Flask + IC | F | 1.5% – 3.0% | ~50 ppm | Disadvantage: Static combustion causes incomplete C-F cleavage; highly matrix-dependent. |
| CIC (Combustion IC) | F | < 1.0% | Sub-ppm | Advantage: Dynamic pyrohydrolysis ensures complete continuous oxidation and halogen recovery[4]. |
Visualizing the Dual-Pathway Analysis
Workflow for complete elemental profiling of fluorinated pharmaceuticals.
Self-Validating Experimental Protocols
To meet E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) criteria, analytical workflows must not just process samples, but validate themselves against silent failures (e.g., trap exhaustion or incomplete combustion).
Protocol A: CHN Analysis with In-line Fluorine Scavenging
Objective: Accurate C, H, N determination while isolating the fluorine interference.
-
System Preparation: Pack the lower phase of the secondary combustion reactor with a highly active copper powder (to reduce NOx to N2)[3] and cap it with a dedicated Fluorine absorber layer (MgO or CeO2).
-
Self-Validating Bracketing:
-
Step 1: Run an unfluorinated standard (e.g., Acetanilide) to calibrate standard CHN response.
-
Step 2: Run a certified fluorinated standard (e.g., 4-Fluorobenzoic acid). Causality check: If the H value deviates from theoretical, the F-trap is either inactive or exhausted, and the run must be aborted.
-
-
Sample Combustion: Weigh 1-2 mg of 6-Fluoro-2-phenylindoline into a lightweight tin capsule. Introduce via autosampler into the 1000°C furnace under pure O2 flash combustion[2].
-
Separation & Detection: The purified gas stream passes through a gas-chromatographic column and is detected by a TCD to output precise C, H, and N fractions[3].
-
Closure: Rerun the unfluorinated standard to prove the trap did not fail mid-batch.
Protocol B: Total Fluorine Quantification via CIC
Objective: Complete cleavage and quantification of the stable C–F bond.
-
System Preparation: Equip the CIC system (e.g., compliant with EPA 1621[6]) with a high-capacity anion exchange column. Fill the integrated absorption module with an oxidizing aqueous solution (H2O2 matrix) to capture HF vapors[6].
-
Blank & IPR Validation: Analyze a laboratory method blank followed by an Initial Precision and Recovery (IPR) standard (e.g., PFHxS or another highly stable fluoro-organic)[7]. This proves the 1050°C furnace provides enough thermodynamic energy to break the strongest C–F bonds without residual carryover[7].
-
Pyrohydrolysis: Weigh 1-5 mg of 6-Fluoro-2-phenylindoline into a ceramic boat[7]. Automatically advance the boat into the 1050°C combustion tube. Use a flame sensor to moderate the feed rate, preventing sample explosion and guaranteeing complete oxidation[5].
-
Absorption & IC: The generated HF vapor is swept by an Ar/O2 carrier gas into the absorption module[6], converted cleanly to F⁻ ions, and automatically injected into the IC unit.
-
Detection: Separate ions via the analytical column and quantify the F⁻ peak via a conductivity detector against a certified calibration curve[4].
References
-
Title: Combustion Ion Chromatography (CIC) - EAG Laboratories, Source: eag.com, URL:[Link]
-
Title: Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis - Scimed, Source: scimed.co.uk, URL:[Link]
-
Title: Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC), Source: lcms.cz, URL:[Link]
- Title: US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors, Source: google.
-
Title: CHNS-O DETERMINATION IN RUBBER SAMPLES FOR MATERIAL CHARACTERIZATION, Source: velp.com, URL:[Link]
Sources
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- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. CHNS-O DETERMINATION IN RUBBER SAMPLES FOR MATERIAL CHARACTERIZATION [velp.com]
- 4. eag.com [eag.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. Combustion Ion Chromatography | Metrohm [metrohm.com]
- 7. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-2-phenylindoline
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a profound commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 6-Fluoro-2-phenylindoline, a fluorinated heterocyclic compound. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these critical safety protocols, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
6-Fluoro-2-phenylindoline, while not having a uniquely published Safety Data Sheet (SDS), belongs to a class of fluorinated aromatic compounds whose potential hazards can be reliably inferred from structurally similar molecules. Its proper handling is dictated by its classification as a halogenated organic solid .
-
Inferred Health Hazards: Based on analogs like 6-Fluoroindole and 6-Fluoroindolin-2-one, the primary risks associated with 6-Fluoro-2-phenylindoline include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[1][2][3] Long-term toxicological properties have not been fully investigated, necessitating cautious handling to minimize exposure.[4]
-
Chemical Classification for Disposal: The presence of fluorine—a halogen—in the molecule is the most critical factor for its disposal. Environmental regulations mandate that halogenated organic compounds be segregated from non-halogenated waste streams.[5][6] This is because halogenated compounds can produce corrosive and toxic byproducts (like hydrogen fluoride) during incineration and require specialized high-temperature incineration facilities equipped with acid gas scrubbers.[4] Mixing them with non-halogenated solvents complicates and increases the cost of disposal for the entire waste stream.
Table 1: Inferred Hazard and Disposal Profile for 6-Fluoro-2-phenylindoline
| Property | Classification & Guidance |
| GHS Pictogram | (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[2][3] |
| Disposal P-Statement | P501: Dispose of contents/container to an approved waste disposal plant. [3][4][7] |
Engineering Controls and Personal Protective Equipment (PPE)
Before handling 6-Fluoro-2-phenylindoline for any purpose, including disposal, the following controls must be in place to minimize exposure.
-
Engineering Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent the inhalation of fine particulates.[6]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
-
Body Protection: A standard laboratory coat.
-
Step-by-Step Disposal Protocol for 6-Fluoro-2-phenylindoline
This protocol covers the disposal of pure, unused 6-Fluoro-2-phenylindoline and contaminated labware (e.g., weighing paper, spatulas, vials).
Step 1: Waste Segregation
-
Action: Designate a specific, solid waste container exclusively for "Halogenated Organic Solids."[5][8]
-
Causality: This is the most critical step. As mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), halogenated and non-halogenated waste streams must never be mixed.[9]
Step 2: Container Selection
-
Action: Choose a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.
-
Causality: The container must be chemically compatible and prevent leakage or release of dust.
Step 3: Waste Collection
-
For Unused/Surplus Solid: If disposing of the original container, ensure the manufacturer's label is intact and proceed to Step 4. If transferring surplus solid, do so inside a fume hood.
-
For Contaminated Debris: Place items such as used weighing boats, contaminated gloves, or paper towels directly into the designated "Halogenated Organic Solids" waste container. Do not attempt to clean heavily contaminated disposable items; disposal is the safer option.
Step 4: Labeling the Hazardous Waste Container
-
Action: Affix a hazardous waste tag to the container before the first item of waste is added. The label must be filled out completely and legibly.
-
Causality: Improper or incomplete labeling is a common and serious compliance violation. OSHA and EPA regulations require clear hazard communication.
-
Required Information on the Label:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "6-Fluoro-2-phenylindoline" (Do not use abbreviations or chemical formulas).
-
Approximate Quantity/Concentration: List all chemical constituents if it's a mixture.
-
Hazard Identification: Check the boxes for "Toxic" and "Irritant."
-
Generator Information: Principal Investigator's name, lab location (building and room number).
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is managed safely and remains under the supervision of trained personnel until it is collected. The container must be kept closed except when actively adding waste.[10]
Step 6: Arranging for Disposal
-
Action: Once the container is full or has been stored for the maximum allowable time per your institution's policy (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.
-
Causality: Final disposal must be handled by a licensed hazardous waste disposal company. EHS manages this process to ensure compliance with all federal, state, and local regulations. Never dispose of this chemical in the regular trash or down the drain.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-Fluoro-2-phenylindoline.
Caption: Workflow for the safe disposal of 6-Fluoro-2-phenylindoline.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Fluoroaniline.
-
Ganapa Life Science. (n.d.). 6-Fluoro-2-oxindole (CAS 56341-39-0) Manufacturer. Retrieved from [Link]
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 6-Fluoroindole.
-
PubChem. (n.d.). 6-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Euralarm. (2025, June 16). Guidance on Fluorinated gases (F-gas) regulation 2024/573. Retrieved from [Link]
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
International Finance Corporation. (2007, December 7). Environmental, Health, and Safety Guidelines for Large Volume Inorganic Compounds Manufacturing. World Bank Group. Retrieved from [Link]
- SERVA Electrophoresis GmbH. (2025, November 4). Safety Data Sheet: 4',6-Diamidino-2-phenylindole-2HCl.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 6-Fluoroindole.
-
World Health Organization. (1984). Environmental Health Criteria 36: Fluorine and Fluorides. International Programme on Chemical Safety. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003, September). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. U.S. Department of Health and Human Services. Retrieved from [Link]
Sources
- 1. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. serva.de [serva.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. uakron.edu [uakron.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. fishersci.com [fishersci.com]
- 8. mn.uio.no [mn.uio.no]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Researcher's Guide to Handling 6-Fluoro-2-phenylindoline: Essential Safety and Disposal Protocols
For the innovative researcher in drug development, the synthesis and application of novel compounds like 6-Fluoro-2-phenylindoline are pivotal. This fluorinated indole derivative holds promise, but its handling demands a rigorous and informed approach to safety. This guide provides essential, field-tested directives for personal protective equipment (PPE), operational protocols, and disposal, ensuring both your safety and the integrity of your research.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 6-Fluoro-2-phenylindoline, a thorough risk assessment is paramount. The primary exposure routes are inhalation of airborne particles, skin contact, and eye contact.[1][2][4] Therefore, all operations involving this compound in solid form or in solution should be conducted within a certified chemical fume hood to minimize inhalation risk.[3][5] The fume hood provides a controlled environment, drawing away potentially harmful vapors and dust.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical and should be based on the specific procedure being performed. The following table summarizes the recommended PPE for handling 6-Fluoro-2-phenylindoline.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield.[2][6][7][8] | Chemical-resistant gloves (Nitrile or Neoprene).[2][9] | A fully-buttoned lab coat.[9] | A NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended, especially if dust is generated.[2] |
| Running reactions and work-up | Chemical splash goggles.[2][6][8] | Chemical-resistant gloves (Nitrile or Neoprene).[2][9] | A fully-buttoned lab coat.[9] | Work should be conducted in a fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles.[2][6][8] | Chemical-resistant gloves (Nitrile or Neoprene).[2][9] | A fully-buttoned lab coat.[9] | Work should be conducted in a fume hood. |
| Handling of waste | Chemical splash goggles.[2][6][8] | Chemical-resistant gloves (Nitrile or Neoprene).[2][9] | A fully-buttoned lab coat.[9] | Not generally required if handling sealed waste containers. |
Step-by-Step PPE Protocol:
-
Donning (Putting On):
-
Inspect all PPE for damage before use.
-
Put on the lab coat and fasten all buttons.
-
Put on respiratory protection, if required, and perform a seal check.
-
Put on eye and face protection.
-
Wash hands thoroughly before putting on gloves.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Wash hands thoroughly with soap and water.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. astechireland.ie [astechireland.ie]
- 2. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. realsafety.org [realsafety.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
